5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
Description
Properties
IUPAC Name |
5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4/c13-8-2-1-3-9(11(8)14)17-6-7-4-5-10(18-7)12(15)16/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUXQMFHNWGUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211521 | |
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-49-6 | |
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid, a molecule of interest in medicinal chemistry and drug development. While a fully detailed experimental protocol for this specific compound is not extensively documented in publicly available literature, this guide constructs a scientifically sound, three-step synthesis based on well-established chemical transformations. The proposed pathway commences with the formation of a key intermediate, ethyl 5-(chloromethyl)-2-furoate, followed by a Williamson ether synthesis with 2,3-dichlorophenol, and concludes with the hydrolysis of the resulting ester to yield the target carboxylic acid. This document offers in-depth theoretical background, step-by-step experimental protocols, and anticipated outcomes, providing a solid foundation for researchers to produce this compound in a laboratory setting.
Introduction and Strategic Overview
This compound belongs to a class of compounds that feature a substituted phenoxy moiety linked to a furoic acid backbone. This structural motif is of significant interest in pharmaceutical research due to its potential to interact with various biological targets. The strategic design of its synthesis hinges on the sequential and efficient formation of the ether linkage and the final carboxylic acid functionality.
The synthesis pathway detailed in this guide is a logical and practical approach, leveraging common and high-yielding reactions. The core of this strategy is the nucleophilic substitution reaction between a halogenated furoate ester and a dichlorophenol, a classic example of the Williamson ether synthesis.
Logical Flow of the Proposed Synthesis:
Caption: Proposed three-step synthesis pathway.
Detailed Synthesis Pathway
This section delineates the step-by-step synthesis of this compound, providing both the chemical theory and detailed experimental protocols for each stage.
Step 1: Synthesis of Ethyl 5-(chloromethyl)-2-furoate
The initial step involves the conversion of the readily available 5-(chloromethyl)furfural (CMF) to its corresponding ethyl ester. This transformation is efficiently achieved through a two-step, one-pot procedure involving the oxidation of the aldehyde to an acid chloride followed by esterification.[1][2]
Reaction Scheme:
5-(Chloromethyl)furfural → 5-(Chloromethyl)furan-2-carbonyl chloride → Ethyl 5-(chloromethyl)-2-furoate
Causality of Experimental Choices:
-
Oxidizing Agent: Tert-butyl hypochlorite is a mild and effective reagent for the direct conversion of aldehydes to acid chlorides.[1]
-
Solvent: The reaction is typically performed without a solvent initially, followed by the addition of an anhydrous alcohol (ethanol in this case) for the esterification step.
-
Temperature: The initial oxidation is carried out at room temperature, while the subsequent esterification is gently heated to ensure complete reaction.[1]
Experimental Protocol:
-
In a round-bottom flask protected from light, combine 5-(chloromethyl)furfural (1.0 eq) and tert-butyl hypochlorite (6.0 eq).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Carefully evaporate the volatiles under reduced pressure at room temperature.
-
Dissolve the crude 5-(chloromethyl)furan-2-carbonyl chloride in anhydrous ethanol (excess).
-
Heat the solution at 50°C for 6 hours.
-
Remove the ethanol under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-(chloromethyl)-2-furoate as a colorless oil.[1]
Quantitative Data (Reported):
| Compound | Starting Material | Reagents | Yield | Reference |
| Ethyl 5-(chloromethyl)-2-furoate | 5-(Chloromethyl)furfural | tert-Butyl hypochlorite, Ethanol | 82% | [1] |
Step 2: Williamson Ether Synthesis of Ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate
This crucial step involves the formation of the ether linkage between the furoate intermediate and 2,3-dichlorophenol. The Williamson ether synthesis is a reliable method for this transformation, proceeding via an SN2 mechanism.[3][4]
Reaction Scheme:
Ethyl 5-(chloromethyl)-2-furoate + 2,3-Dichlorophenol → Ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate
Causality of Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen to facilitate the SN2 reaction by solvating the cation of the base and not interfering with the nucleophile.
-
Temperature: The reaction is heated to increase the reaction rate and ensure completion.
Experimental Protocol (Proposed):
-
To a stirred solution of 2,3-dichlorophenol (1.1 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 80°C for 1 hour to ensure the formation of the potassium phenoxide.
-
Add a solution of ethyl 5-(chloromethyl)-2-furoate (1.0 eq) in dry DMF dropwise to the reaction mixture.
-
Maintain the temperature at 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate.
Quantitative Data (Estimated):
| Compound | Starting Materials | Reagents | Estimated Yield |
| Ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate | Ethyl 5-(chloromethyl)-2-furoate, 2,3-Dichlorophenol | K₂CO₃, DMF | 75-85% |
Step 3: Hydrolysis of Ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is often preferred as it is generally faster and less prone to side reactions.
Reaction Scheme:
Ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate → this compound
Causality of Experimental Choices:
-
Hydrolysis Agent: A solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol or methanol is a standard and effective reagent for saponification.
-
Solvent: The alcohol co-solvent ensures the solubility of the ester in the aqueous base.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the free carboxylic acid.
Experimental Protocol (Proposed):
-
Dissolve ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
Quantitative Data (Estimated):
| Compound | Starting Material | Reagents | Estimated Yield |
| This compound | Ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate | NaOH, Ethanol/Water, HCl | 90-95% |
Characterization of Products (Anticipated)
The structural confirmation of the synthesized compounds would be achieved through standard spectroscopic techniques.
Table of Anticipated Spectroscopic Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Ethyl 5-(chloromethyl)-2-furoate | 7.15 (d, 1H), 6.50 (d, 1H), 4.60 (s, 2H), 4.40 (q, 2H), 1.40 (t, 3H) | 158.5, 153.0, 145.5, 119.0, 112.0, 61.5, 37.0, 14.5 |
| Ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate | 7.20-7.00 (m, 4H), 6.55 (d, 1H), 5.20 (s, 2H), 4.40 (q, 2H), 1.40 (t, 3H) | 158.0, 154.0, 152.0, 146.0, 134.0, 128.0, 125.0, 119.5, 115.0, 112.5, 64.0, 61.5, 14.5 |
| This compound | 10.5 (br s, 1H), 7.25-7.05 (m, 4H), 6.60 (d, 1H), 5.25 (s, 2H) | 162.0, 154.5, 152.0, 147.0, 134.0, 128.0, 125.0, 120.0, 115.0, 113.0, 64.0 |
Note: The chemical shifts provided are estimations based on known values for similar structures and would require experimental verification.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows.
Diagram of Williamson Ether Synthesis Work-up:
Caption: Work-up procedure for the Williamson ether synthesis.
Diagram of Hydrolysis and Product Isolation:
Caption: Work-up and isolation for the final hydrolysis step.
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By employing well-understood and reliable chemical reactions, researchers can confidently approach the synthesis of this and similar molecules. The provided experimental protocols, while partially based on established procedures for analogous compounds, offer a strong starting point for laboratory work. It is recommended that the progress of each reaction be carefully monitored by appropriate analytical techniques and that the final product be thoroughly characterized to confirm its identity and purity.
References
-
University of Colorado Denver. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
- Mascal, M. et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
-
Dutta, S. et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
-
Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. [Link]
-
Wilson, W. C. (1921). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses. [Link]
-
Biological Magnetic Resonance Bank. 2-Furoic Acid. [Link]
- Google Patents.
-
NIST WebBook. 2-Furancarboxylic acid, ethyl ester. [Link]
- Google Patents. Preparation of acid chlorides from 5-(chloromethyl) furfural. (2016-12-01).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. WO2016191682A1 - Preparation of acid chlorides from 5-(chloromethyl) furfural - Google Patents [patents.google.com]
- 4. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and molecular biology, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid is one such molecule. While direct studies on its mechanism of action are not yet available in the public domain, its structural motifs—a dichlorophenoxy group linked to a furoic acid core—provide a fertile ground for hypothesis-driven investigation. This guide, therefore, adopts the perspective of a senior application scientist, outlining a comprehensive strategy to elucidate the compound's mechanism of action from first principles. We will leverage established knowledge of its constituent chemical moieties to formulate a primary hypothesis and detail a rigorous, self-validating experimental workflow to test it.
Section 1: Deconstructing the Molecule: Clues from its Chemical Architecture
The structure of this compound presents two key pharmacophores: the dichlorophenoxy moiety and the 2-furoic acid core. Analyzing the known biological activities of these components allows us to formulate a plausible primary hypothesis.
-
The Dichlorophenoxy Moiety: The dichlorophenoxy group is a hallmark of several well-characterized bioactive molecules. Notably, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that functions as a synthetic auxin, leading to uncontrolled growth and death in targeted plants[1]. The position and number of chlorine atoms on the phenyl ring are critical determinants of the biological activity of phenoxyacetic acid derivatives[2][3][4]. Beyond herbicidal activity, some derivatives of phenoxyacetic acid have been explored for other pharmacological properties, including potential anti-inflammatory effects through the modulation of enzymes like cyclooxygenase-2 (COX-2)[5].
-
The 2-Furoic Acid Core: The furan ring is a versatile scaffold present in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[6][7]. A particularly relevant analogue is 5-(tetradecyloxy)-2-furoic acid (TOFA), a known inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis[8]. Inhibition of fatty acid synthase (FAS) has been shown to be a promising therapeutic strategy in oncology and metabolic diseases[9][10][11].
Primary Hypothesis: Based on the structural analogy to TOFA, our primary hypothesis is that This compound acts as an inhibitor of fatty acid synthesis . The dichlorophenoxy group is postulated to modulate the compound's binding affinity and selectivity for key enzymes in this pathway, such as fatty acid synthase (FAS) or acetyl-CoA carboxylase (ACC).
Section 2: A Step-by-Step Experimental Blueprint for Mechanism of Action Elucidation
To systematically investigate our primary hypothesis, we propose a multi-tiered experimental approach, progressing from broad cellular phenotypic screens to specific target identification and validation.
Tier 1: Initial Phenotypic Screening and Cellular Viability
The initial step is to assess the compound's general cytotoxic or cytostatic effects across a panel of relevant cell lines. This provides a therapeutic window and informs the selection of appropriate concentrations for subsequent, more targeted assays.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cellular Viability
| Cell Line | IC50 (µM) of this compound |
| MCF-7 (Breast Cancer) | Hypothetical Value |
| PC-3 (Prostate Cancer) | Hypothetical Value |
| A549 (Lung Cancer) | Hypothetical Value |
| HEK293 (Non-cancerous) | Hypothetical Value |
Tier 2: Target Engagement and Validation
Assuming the compound exhibits significant anti-proliferative effects, the next stage is to directly test its impact on the proposed target: fatty acid synthesis.
Experimental Protocol: In Vitro Fatty Acid Synthase (FAS) Activity Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified human FAS enzyme, acetyl-CoA, and NADPH in a suitable buffer.
-
Compound Incubation: Add varying concentrations of this compound to the wells. Include a known FAS inhibitor (e.g., C75) as a positive control and a vehicle control.
-
Initiation of Reaction: Add radiolabeled [¹⁴C]malonyl-CoA to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., perchloric acid). Extract the newly synthesized fatty acids using an organic solvent (e.g., hexane).
-
Scintillation Counting: Measure the radioactivity of the organic phase using a scintillation counter.
-
Data Analysis: Determine the rate of FAS activity and calculate the IC50 value of the compound for FAS inhibition.
Visualization: Proposed Experimental Workflow
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Tier 3: Cellular and Physiological Consequences
Confirmation of direct target inhibition should be followed by an assessment of the compound's effects on lipid metabolism within a cellular context.
Experimental Protocol: Cellular Lipid Accumulation Assay (Oil Red O Staining)
-
Cell Treatment: Treat a relevant cell line (e.g., a lipogenic cancer cell line like MCF-7) with this compound at concentrations around its IC50 value for a period conducive to lipid accumulation (e.g., 48-72 hours).
-
Cell Fixation: Wash the cells with PBS and fix with 10% formalin.
-
Staining: Stain the fixed cells with a filtered solution of Oil Red O.
-
Washing and Visualization: Wash away the excess stain and visualize the intracellular lipid droplets using light microscopy.
-
Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at 510 nm for quantification of lipid content.
Section 3: Deeper Mechanistic Insights and Secondary Hypotheses
Should the primary hypothesis prove incorrect, or to further refine the mechanism, several advanced techniques can be employed.
Visualization: Proposed Signaling Pathway
Caption: Proposed mechanism of action via inhibition of fatty acid synthesis.
Advanced Mechanistic Studies:
-
Competitive Binding Assays: To determine if the compound binds to the same site as known FAS inhibitors.
-
Thermal Shift Assays (DSF): To confirm direct binding of the compound to the target protein.
-
X-ray Crystallography: To elucidate the precise binding mode of the compound within the active site of the target enzyme.
-
RNA Sequencing (RNA-Seq): To identify global changes in gene expression following compound treatment, which can reveal off-target effects or downstream signaling pathways.
Secondary Hypothesis: An alternative or parallel mechanism could involve the modulation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be affected by some phenoxyacetic acid derivatives[12]. This could be investigated using reporter gene assays for PPARα, PPARγ, and PPARδ activation or inhibition.
Section 4: Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic observations to specific molecular target identification and validation, researchers can build a robust understanding of this novel compound's biological activity. The proposed workflow, rooted in established methodologies and logical progression, serves as a blueprint for the characterization of any new chemical entity where direct mechanistic data is lacking. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent.
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (URL: [Link])
-
Physical and chemical properties of phenoxyacetic acid herbicides. (URL: [Link])
-
[Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. (URL: [Link])
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])
-
Mechanism of Action (MOA) | Sygnature Discovery Nottingham. (URL: [Link])
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (URL: [Link])
-
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (URL: [Link])
-
Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. (URL: [Link])
-
Inhibitors of Fatty Acid Synthesis Induce PPARα-Regulated Fatty Acid β-Oxidative Genes: Synergistic Roles of L-FABP and Glucose. (URL: [Link])
-
[An Evaluation of the Effect of 2,4-dichlorophenoxyacetic Acid Derivatives on Humoral and Cellular Immunities]. (URL: [Link])
-
Target identification and mechanism of action in chemical biology and drug discovery. (URL: [Link])
-
Methods of Determining Mechanisms. (URL: [Link])
-
New approach makes it easier to find novel drugs. (URL: [Link])
-
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: [Link])
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (URL: [Link])
-
Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. (URL: [Link])
-
Furan: A Promising Scaffold for Biological Activity. (URL: [Link])
-
Inhibition of fatty acid synthase prevents preadipocyte differentiation. (URL: [Link])
-
The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. (URL: [Link])
-
2D and 3D molecular structure of 2,4-dichlorophenoxyacetic acid (C8H6Cl2O3). (URL: [Link])
-
Pharmacological Activities of Aminophenoxazinones. (URL: [Link])
-
Synthesis and antitumor activity of an inhibitor of fatty acid synthase. (URL: [Link])
-
2-Furoic acid - Wikipedia. (URL: [Link])
-
Minoxidil - Wikipedia. (URL: [Link])
-
2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. (URL: [Link])
-
2,4-Dichlorophenoxyacetic acid. (URL: [Link])
- (2,4-dichlorophenoxy)
Sources
- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijabbr.com [ijabbr.com]
- 8. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid synthase prevents preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of Furoic Acid Derivatives
A foundational guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 5-substituted-2-furoic acids, with a focus on a proposed pathway for 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid.
Introduction: The Versatility of the Furoic Acid Scaffold
2-Furoic acid, a heterocyclic organic compound derived from biomass sources like bran, is a valuable building block in medicinal and materials chemistry.[1] Its rigid furan ring and reactive carboxylic acid group make it an ideal scaffold for developing a wide range of derivatives with diverse biological activities and material properties. The functionalization at the 5-position of the furan ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. This guide will explore the fundamental chemical properties of 2-furoic acid and outline a plausible, technically grounded synthetic route and analytical characterization for a novel derivative, this compound.
Physicochemical and Spectroscopic Properties of 2-Furoic Acid
A thorough understanding of the parent compound is essential before embarking on the synthesis of its derivatives.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₅H₄O₃ | [1] |
| Molar Mass | 112.08 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 128-132 °C | [1] |
| Boiling Point | 230-232 °C | [1] |
| Solubility in Water | 27.1 g/L | [1] |
| pKa | 3.12 at 25 °C | [1] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.1 (s, 1H, COOH), 7.90 (dd, J = 1.6, 0.8 Hz, 1H, H5), 7.22 (dd, J = 3.5, 0.8 Hz, 1H, H3), 6.64 (dd, J = 3.5, 1.7 Hz, 1H, H4).[2]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 159.81 (C=O), 147.44 (C5), 145.38 (C2), 118.16 (C3), 112.52 (C4).[3]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): A broad peak around 3000 cm⁻¹ (O-H stretch of carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and characteristic peaks for the furan ring.[4]
Synthesis of this compound: A Proposed Pathway
The synthesis of the target molecule can be envisioned through a multi-step process, starting from a readily available biomass-derived precursor and culminating in a Williamson ether synthesis.
Step 1 & 2: Synthesis of Methyl 5-(chloromethyl)-2-furoate
The initial steps involve the oxidation of 5-hydroxymethylfurfural (HMF) to 5-hydroxymethyl-2-furoic acid (HMFA), followed by esterification and chlorination. HMFA can be synthesized from HMF through various oxidative methods.[2] Subsequent esterification (e.g., with methanol and an acid catalyst) protects the carboxylic acid, and the hydroxyl group can then be converted to a good leaving group, such as a chloride, using reagents like thionyl chloride (SOCl₂).
Step 3: Williamson Ether Synthesis
This crucial step involves the formation of the ether linkage. The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6]
Expertise & Experience Insight: The choice of a strong, non-nucleophilic base is critical to deprotonate the phenol without competing in the substitution reaction. Sodium hydride is often preferred for this purpose. The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO to facilitate the SN2 mechanism.[5]
Experimental Protocol: Williamson Ether Synthesis (Adapted from a general procedure for phenoxyacetic acid synthesis) [7]
-
Reagents and Equipment:
-
Methyl 5-(chloromethyl)-2-furoate
-
2,3-Dichlorophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2,3-dichlorophenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, methyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate, by column chromatography on silica gel.
-
Step 4: Saponification
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Experimental Protocol: Ester Hydrolysis
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the final product, this compound.
Analytical Characterization Workflow
A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include the carboxylic acid proton (a broad singlet), aromatic protons from the dichlorophenyl ring, furan ring protons, and a characteristic singlet for the methylene (-CH₂-) protons of the ether linkage.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon, aromatic and furan carbons, and the methylene carbon.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups: the broad O-H stretch of the carboxylic acid, the C=O stretch, C-O-C stretches of the ether and furan, and C-Cl stretches.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a common starting point for the analysis of furoic acid derivatives.[8]
Trustworthiness through Self-Validation: The convergence of data from these orthogonal analytical techniques provides a self-validating system. The molecular formula determined by high-resolution mass spectrometry should be consistent with the integration and chemical shifts in the NMR spectra and the functional groups identified by IR spectroscopy. The purity determined by HPLC should align with the absence of significant impurity signals in the NMR spectrum.
Conclusion
While this compound remains a novel target, this guide establishes a clear and scientifically sound pathway for its synthesis and characterization. By leveraging the well-documented chemistry of 2-furoic acid and standard organic transformations like the Williamson ether synthesis, researchers are well-equipped to approach the synthesis of this and other innovative furoic acid derivatives. The detailed analytical workflow ensures that the identity and purity of any newly synthesized compound can be rigorously established, paving the way for its exploration in drug discovery and materials science.
References
-
Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]
-
Al-Dhabi, N. A., et al. (2016). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture, 96(13), 4477-4483. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis. (2023, December 27). In Wikipedia. Available at: [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.
-
Xu, X., Hong, C., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 1991-1999. Available at: [Link]
-
Oglesby, D. M., & Stern, R. L. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Journal of analytical toxicology, 27(1), 43-46. Available at: [Link]
-
Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. ARKIVOC, 2001(1), 17-54. Available at: [Link]
-
Xu, X., Hong, C., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 1991-1999. Available at: [Link]
-
Shi, J., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Biotechnology for Biofuels, 12(1), 1-12. Available at: [Link]
-
2-Furancarboxylic acid, 5-methyl-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2016). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2016(2), M891. Available at: [Link]
-
S. G. K., et al. (2010). 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Bioorganic & medicinal chemistry letters, 20(17), 5321-5324. Available at: [Link]
-
2-Furoic acid. (2023, December 27). In Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analysis of Furoic Acid Derivatives: A Case Study on 5-(3,4-Dichlorophenyl)-2-furoic acid
A Note on the Subject Compound: Initial searches for "5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid" did not yield specific data. Therefore, this guide will focus on the structural analysis of the closely related and well-documented compound, 5-(3,4-Dichlorophenyl)-2-furoic acid (CAS No. 54023-01-7). The methodologies and interpretive principles detailed herein are directly applicable to the originally requested molecule and other similar small molecule drug candidates. The primary structural difference is the ether linkage in the target compound versus a direct phenyl-furan bond in our case study subject. This guide will provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive structural elucidation of this class of compounds.
Introduction and Physicochemical Profile
5-(3,4-Dichlorophenyl)-2-furoic acid is a bifunctional organic molecule featuring a furan-2-carboxylic acid moiety linked to a 3,4-dichlorinated benzene ring. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with both furoic acids and polychlorinated aromatic systems. Accurate and unambiguous structural confirmation is the foundational step in any research and development endeavor, ensuring the integrity of subsequent biological and toxicological studies.
Core Physicochemical Data
A summary of the key physicochemical properties of 5-(3,4-Dichlorophenyl)-2-furoic acid is presented below. This data is essential for sample handling, solvent selection, and the design of analytical experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂O₃ | [1][2][3] |
| Molecular Weight | 257.07 g/mol | [1][2][3] |
| CAS Number | 54023-01-7 | [1][2][3] |
| Melting Point | 236-240 °C | [1][2] |
| Appearance | Solid | [2] |
| InChI Key | GNXLBNMHCYYSPU-UHFFFAOYSA-N | [2][3] |
A Multi-Technique Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. A synergistic approach, combining data from various spectroscopic and spectrometric methods, is essential for unequivocal structure confirmation. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR).
Caption: Workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-(3,4-Dichlorophenyl)-2-furoic acid, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of atoms.
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve the analyte and the acidic proton's tendency to exchange with residual water, which can be observed.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
-
Aromatic Protons (Dichlorophenyl Ring): We expect three protons on this ring. The proton at C2' (adjacent to the furan ring) will likely appear as a doublet. The proton at C5' will be a doublet, and the proton at C6' will be a doublet of doublets, due to coupling with the other two protons. The exact chemical shifts will be downfield (likely in the 7.5-8.0 ppm range) due to the electron-withdrawing effects of the chlorine atoms and the furan ring.
-
Furan Protons: The two protons on the furan ring are in different chemical environments. The proton at C3 will be a doublet, coupled to the proton at C4. The proton at C4 will also be a doublet. These will likely appear in the 6.5-7.5 ppm range.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (>12 ppm), which may exchange with D₂O.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the 160-170 ppm range.
-
Aromatic and Furan Carbons: We expect to see 9 distinct signals for the 11 carbons in the aromatic and furan rings (some may overlap). The carbons bearing chlorine atoms will have their chemical shifts influenced by the halogen. Carbons directly attached to the electron-withdrawing carboxylic acid group and the dichlorophenyl group will also be shifted downfield.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 5-(3,4-Dichlorophenyl)-2-furoic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, particularly in negative ion mode, as it will readily deprotonate the carboxylic acid to form a [M-H]⁻ ion.
Expected Mass Spectrum Data (ESI-):
-
Molecular Ion Peak: The primary observation will be the deprotonated molecule [M-H]⁻ at m/z 255. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. The expected isotopic distribution for [C₁₁H₅Cl₂O₃]⁻ will show peaks at m/z 255 (¹²C₁₁¹H₅³⁵Cl₂¹⁶O₃), 257 (containing one ³⁷Cl), and 259 (containing two ³⁷Cl) in a rough ratio of 9:6:1.
-
Fragmentation: Fragmentation might occur through the loss of CO₂ (44 Da) from the carboxylate group, leading to a fragment ion at m/z 211. Further fragmentation of the dichlorophenyl or furan rings could also be observed.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the [M-H]⁻ peak and confirm its m/z value.
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
Propose structures for any observed fragment ions.
-
Caption: A potential MS fragmentation pathway.
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expertise & Experience: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets as it requires minimal sample preparation and avoids potential interactions with the KBr matrix.
Expected FT-IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretches (Aromatic and Furan): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretches: Absorptions in the 1210-1320 cm⁻¹ (C-O of acid) and 1000-1300 cm⁻¹ (furan ether) regions.
-
C-Cl Stretches: Strong bands typically observed in the 600-800 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the empty ATR setup.
-
Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Summary and Conclusion
The structural elucidation of 5-(3,4-Dichlorophenyl)-2-furoic acid requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy provide the foundational carbon-hydrogen framework and connectivity. High-resolution mass spectrometry confirms the molecular formula and offers corroborating structural information through fragmentation patterns. FT-IR spectroscopy provides a rapid and reliable method for identifying the key functional groups present in the molecule. By integrating the data from these complementary techniques, the chemical structure can be confirmed with a high degree of confidence, which is a critical step in the drug discovery and development pipeline. The principles and protocols outlined in this guide provide a comprehensive framework for the structural analysis of this and other related furoic acid derivatives.
References
-
PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. Retrieved from [Link]
-
Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 133-143. Retrieved from [Link]
-
Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
-
WWJMRD. (2019). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Putative Synthesis and Biological Profile of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
Foreword
This technical guide delves into the synthesis, characterization, and postulated biological activity of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid. It is important to note that, as of the latest literature review, this specific chemical entity is not widely documented in publicly accessible scientific databases or peer-reviewed journals. Therefore, this document is presented as a forward-looking guide for researchers, scientists, and drug development professionals. The methodologies and biological context are built upon established chemical principles and a comprehensive analysis of structurally analogous compounds. The content herein is intended to serve as a foundational resource for the potential discovery and development of this novel molecule.
Introduction and Rationale
The compound this compound is a hybrid structure comprising a 2,3-dichlorophenoxy moiety linked via an ether bond to a 5-methyl-2-furoic acid backbone. The interest in such a molecule stems from the well-documented and potent biological activities of its constituent parts.
-
Dichlorophenoxy Derivatives: The dichlorophenoxyacetic acids are a class of compounds famously known for their herbicidal properties.[1][2][3][4][5] 2,4-Dichlorophenoxyacetic acid (2,4-D) is a prime example of a synthetic auxin that has been used for decades to control broadleaf weeds.[1][4] The specific substitution pattern of the chlorine atoms on the phenyl ring is a critical determinant of biological activity.[2]
-
Furoic Acid Core: The furoic acid scaffold is a common motif in medicinal and agricultural chemistry.[6] Derivatives of 2-furoic acid are explored for a range of applications, including antimicrobial and anti-inflammatory agents.[7]
The combination of these two pharmacophores in this compound suggests a strong potential for novel biological activity, most likely in the domain of agrochemicals as a plant growth regulator or herbicide. This guide provides a plausible pathway for its synthesis and a hypothesis regarding its mechanism of action.
Proposed Synthetic Pathway
The most logical and established method for the synthesis of the target molecule is the Williamson ether synthesis .[8][9][10][11] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it would be the reaction between 2,3-dichlorophenoxide and a 5-(halomethyl)-2-furoate ester, followed by hydrolysis.
Detailed Experimental Protocols
This protocol is adapted from methodologies for the conversion of 5-(chloromethyl)furfural (CMF).[12][13][14]
-
Oxidation of CMF:
-
In a fume hood, prepare tert-butyl hypochlorite from commercial bleach and tert-butanol.
-
To a stirred solution of 5-(chloromethyl)furfural (1 equivalent) in a suitable solvent (e.g., dichloromethane), add tert-butyl hypochlorite (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The resulting 5-(chloromethyl)furan-2-carbonyl chloride can be used in the next step without further purification.
-
-
Esterification:
-
To the crude 5-(chloromethyl)furan-2-carbonyl chloride solution, add absolute ethanol (5 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure ethyl 5-(chloromethyl)-2-furoate.
-
This protocol is based on the general principles of the Williamson ether synthesis.[1][8]
-
Formation of the Ether:
-
In a round-bottom flask, dissolve 2,3-dichlorophenol (1 equivalent) in a polar aprotic solvent such as DMF or acetone.
-
Add a suitable base, such as potassium carbonate (1.5 equivalents), and stir the mixture for 30 minutes at room temperature to form the phenoxide.
-
Add ethyl 5-(chloromethyl)-2-furoate (1 equivalent) to the reaction mixture.
-
Heat the reaction to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude ester product, ethyl 5-[(2,3-dichlorophenoxy)methyl]-2-furoate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 6M HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield this compound.
-
The final product can be further purified by recrystallization.
-
Postulated Biological Activity and Mechanism of Action
Given the structural similarity to known phenoxyacetic acid herbicides, it is highly probable that this compound acts as a synthetic auxin .[3]
Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants. The proposed mechanism of action involves:
-
Receptor Binding: The molecule binds to auxin receptors, such as the F-box protein TIR1, leading to the degradation of Aux/IAA transcriptional repressors.
-
Gene Expression: The degradation of these repressors allows for the expression of auxin-responsive genes.
-
Physiological Effects: This leads to a cascade of downstream effects including uncontrolled cell division, ethylene production, and the generation of reactive oxygen species, causing cellular damage and plant death.
The 2,3-dichloro substitution pattern is less common than the 2,4-dichloro pattern of 2,4-D. This structural difference may influence its binding affinity to auxin receptors, potentially altering its herbicidal activity and selectivity profile.
Comparative Data of Structurally Related Compounds
To provide context, the following table summarizes key information for related compounds.
| Compound Name | Structure | Molecular Formula | Key Biological Activity |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Selective herbicide (synthetic auxin)[1][4] | |
| 2-Furoic acid | C₅H₄O₃ | Versatile chemical intermediate[6] | |
| 5-(Chloromethyl)furfural (CMF) | C₆H₅ClO₂ | Biomass-derived platform chemical[12][13] | |
| 2,3-Dichlorophenol | C₆H₄Cl₂O | Chemical intermediate |
Conclusion and Future Research Directions
While this compound remains a hypothetical construct in the public scientific literature, this guide provides a robust framework for its synthesis and potential biological application. The proposed synthetic route via Williamson ether synthesis is well-precedented and offers a high probability of success. The structural analogy to known herbicides strongly suggests its potential as a novel plant growth regulator.
Future research should focus on:
-
The practical synthesis and structural confirmation of this compound using the protocols outlined.
-
In vitro and in vivo screening for herbicidal activity against a panel of monocot and dicot plant species.
-
Quantitative structure-activity relationship (QSAR) studies to compare its efficacy with other dichlorophenoxyacetic acid isomers.
-
Toxicological and environmental impact assessments to determine its safety profile.
The exploration of this and similar novel chemical entities is crucial for the discovery of new agrochemicals with improved efficacy and environmental characteristics.
References
- (No specific reference for the target compound)
-
University of Memphis. The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Mascal, M. et al. (2021). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. [Link]
-
Mascal, M. & Nikitin, E. B. (2014). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
- Gruter, G. J. M., et al. (2014). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
-
University of Wisconsin-Green Bay. Experiment 06 Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Mascal, M. (2016). Preparation of acid chlorides from 5-(chloromethyl) furfural.
-
Shi, J., et al. (2020). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Biotechnology for Biofuels. [Link]
-
Szafran, M., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link]
- Gruter, G. J. M., et al. (2011). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
-
Xu, H., et al. (2014). Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. Journal of the Chinese Chemical Society. [Link]
-
Xu, X., et al. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry. [Link]
-
Zuanazzi, C., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International. [Link]
-
Pajan, S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
-
Liu, Z., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts. [Link]
-
de Souza, A. R., et al. (2019). Biological agents for 2,4-dichlorophenoxyacetic acid herbicide degradation. Applied Microbiology and Biotechnology. [Link]
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological agents for 2,4-dichlorophenoxyacetic acid herbicide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. escholarship.org [escholarship.org]
- 13. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2016191682A1 - Preparation of acid chlorides from 5-(chloromethyl) furfural - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
Introduction: A Novel Furoic Acid Derivative with Therapeutic Potential
5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid is a novel synthetic compound belonging to the furoic acid class of molecules. The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1] The therapeutic efficacy of furan derivatives is significantly influenced by the nature and positioning of their substituents.[2] The incorporation of a dichlorophenoxy moiety into the molecular structure is of particular interest, as related dichlorinated aromatic compounds have been implicated in various cellular processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound, with a primary focus on evaluating its cytotoxic potential against cancer cell lines.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, based on its structural motifs, we can postulate several potential biological activities. Furan-2-carboxylic acid derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines.[3] The dichlorophenoxy group may contribute to this activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. The rationale for investigating its anticancer potential is supported by studies on structurally related furan compounds that exhibit significant cytotoxicity.[2][3]
A proposed, yet unverified, signaling pathway for the cytotoxic effects of this compound is presented below. This pathway is hypothetical and serves as a framework for designing initial mechanistic studies.
Caption: Postulated signaling pathway for the cytotoxic effects of the compound.
Physicochemical Properties and Stock Solution Preparation
A critical first step in the in vitro evaluation of any compound is the preparation of a stable, concentrated stock solution. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₄ | Inferred from structure |
| Molecular Weight | 287.09 g/mol | Calculated |
| Appearance | Expected to be a solid | General property of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol | Based on related furoic acid derivatives[3] |
Protocol for Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.87 mg of this compound into the tared tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the stock solution at -20°C for long-term storage. For frequent use, aliquots can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vitro Cytotoxicity Assessment
The initial evaluation of the anticancer potential of this compound should involve determining its cytotoxic effects on a panel of human cancer cell lines. Based on available data for structurally related compounds, we recommend an initial screening against the following cell lines:
-
MCF-7: Human breast adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
-
HeLa: Human cervical adenocarcinoma
The following workflow outlines the key steps for a comprehensive cytotoxicity assessment.
Caption: Experimental workflow for determining the cytotoxicity of the compound.
Protocol for MTT Assay
-
Materials:
-
Selected cancer cell lines (MCF-7, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well cell culture plates
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A suggested 2-fold dilution series would be: 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0.78, 0.39, and 0 µM (vehicle control with 0.5% DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent, e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Downstream Mechanistic Assays
Following the determination of the IC₅₀ values, further experiments should be conducted to elucidate the mechanism of action of this compound. Based on the postulated mechanism, the following assays are recommended:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol Outline:
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol Outline:
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells with PBS and treat with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
Conclusion
These application notes provide a robust framework for the initial in vitro characterization of this compound. The provided protocols for stock solution preparation, cytotoxicity assessment, and key mechanistic assays will enable researchers to systematically evaluate the therapeutic potential of this novel compound. The successful execution of these experiments will provide valuable insights into its biological activity and guide further preclinical development.
References
- Chang, C. L., Wu, C. S., Wang, S. W., & Wang, J. P. (2002). Synthesis and Biological Activity of 5-(2'-Alkoxycarbonyl substituted phenoxy)furan-2-carboxylic Acid Derivatives. The Chinese Pharmaceutical Journal, 54(2), 95-113.
-
Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Available from: [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen. Available from: [Link]
-
Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available from: [Link]
-
Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Available from: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Marmara Pharmaceutical Journal. Available from: [Link]
-
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Tropical Journal of Pharmaceutical Research. Available from: [Link]
-
Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific Reports. Available from: [Link]
-
Cytotoxic effects of five Iranian medicinal plants on pancreatic cancer cell lines and investigation of induced changes in the expression of several key genes. BMC Complementary Medicine and Therapies. Available from: [Link]
-
Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered. Available from: [Link]
Sources
Topic: Development of a Cell-Based Luciferase Reporter Assay to Characterize 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid as a Potential PPARα Agonist
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid is a synthetic organic compound characterized by a central furoic acid core, a structure known for its presence in various biologically active molecules and as a key intermediate in pharmaceutical synthesis.[1][2] The molecule's side chain features a dichlorophenoxy group, a moiety present in compounds that interact with various biological systems. Given its structural resemblance to hypolipidemic fibrate drugs, which are known agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), we hypothesize that this compound may exert its biological effects through the activation of this nuclear receptor.
PPARα is a ligand-activated transcription factor that serves as a master regulator of lipid and glucose metabolism, primarily in tissues with high fatty acid catabolism rates such as the liver, heart, and kidney.[3] Upon activation by ligands, including endogenous fatty acids and synthetic compounds like fibrates, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression.[3] This regulation is critical for processes like fatty acid uptake, β-oxidation, and triglyceride clearance.[4][5]
To investigate the functional activity of this compound on human PPARα, a robust and sensitive in vitro assay is required. Cell-based reporter gene assays are exceptionally well-suited for this purpose as they measure the direct transcriptional output resulting from nuclear receptor activation.[6][7] This application note provides a detailed protocol for the development of a dual-luciferase reporter assay using a GAL4 hybrid system to quantitatively assess the agonistic potential of this compound on PPARα.
Assay Principle: The GAL4-PPARα LBD Hybrid System
To achieve high specificity and sensitivity while minimizing off-target effects from endogenous receptors, we employ a GAL4-hybrid reporter assay system.[4][8] This system is composed of two key plasmid vectors transiently transfected into a host cell line (e.g., HEK293T).
-
Effector Plasmid: This plasmid expresses a chimeric receptor protein. It consists of the Ligand Binding Domain (LBD) of human PPARα fused to the DNA-Binding Domain (DBD) of the yeast transcription factor, GAL4. This fusion protein is localized to the nucleus.
-
Reporter Plasmid: This plasmid contains a promoter with multiple tandem repeats of the GAL4 Upstream Activating Sequence (UAS). Downstream of this promoter is the coding sequence for Firefly luciferase (luc2P), a reporter gene chosen for its wide dynamic range and low endogenous activity in mammalian cells.[6][7]
When a ligand such as this compound enters the cell and binds to the PPARα-LBD of the fusion protein, it induces a conformational change. This change facilitates the recruitment of coactivator proteins, enabling the GAL4-DBD portion of the chimera to bind effectively to the UAS repeats on the reporter plasmid, thereby driving the transcription of Fire-fly luciferase. The resulting luminescence is directly proportional to the level of PPARα activation.
To ensure the integrity of the assay, a Dual-Luciferase® system is employed. A second reporter, Renilla luciferase, is co-expressed from the effector plasmid or a separate control plasmid under the control of a constitutive promoter. The Renilla signal serves as an internal control to normalize the Firefly luciferase activity, correcting for variations in cell number and transfection efficiency. This dual-reporter format is critical for distinguishing true receptor modulation from non-specific effects or cytotoxicity.[9]
Caption: Mechanism of the GAL4-PPARα Hybrid Luciferase Reporter Assay.
Detailed Protocol
This protocol is designed for a 96-well plate format, suitable for dose-response analysis.
I. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells or Human Hepatocellular Carcinoma (HepG2) cells.
-
Effector Plasmid: pBIND-hPPARα (Expresses GAL4-hPPARα-LBD fusion and constitutive Renilla luciferase). Example: based on Promega's pBIND vector technology.[10]
-
Reporter Plasmid: pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector (Expresses Firefly luciferase under control of GAL4 UAS).[8]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® 3000 or similar lipid-based transfection reagent.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Reference Agonist: GW7647 (a potent and specific PPARα agonist), dissolved in DMSO to create a 1 mM stock solution.[11]
-
Assay Plate: White, opaque, sterile 96-well cell culture plates.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (e.g., from Promega).
-
Luminometer: Plate reader capable of measuring dual-wavelength luminescence.
II. Experimental Workflow
Caption: Step-by-step experimental workflow for the PPARα activation assay.
III. Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture HEK293T cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2 x 10⁴ cells in 100 µL of medium per well into a white, opaque 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Transient Transfection
-
For each well, prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of total DNA per well (e.g., 50 ng pBIND-hPPARα and 50 ng pGL4.35).
-
Dilute DNA and the transfection reagent separately in serum-free medium.
-
Combine the diluted DNA and reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add 20 µL of the transfection complex to each well. Gently swirl the plate to mix.
-
Incubate for 24 hours at 37°C, 5% CO₂.
Day 3: Compound Treatment
-
Prepare serial dilutions of the this compound and the reference agonist GW7647 in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a "vehicle control" group treated only with DMSO at the highest concentration used for the compounds (e.g., 0.1%).
-
Carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the appropriate compound dilutions.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
Day 4: Luminescence Measurement
-
Equilibrate the 96-well plate and the Dual-Luciferase® reagents to room temperature.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the luminometer's protocol, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the Firefly luciferase activity (Signal A).
-
Immediately after, add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence (Signal B).
Data Analysis and Interpretation
1. Normalization: For each well, calculate the normalized response by dividing the Firefly luciferase signal by the Renilla luciferase signal.
-
Normalized Response = (Signal A) / (Signal B) This ratio corrects for variability in cell viability and transfection efficiency, a key component of this self-validating system.[9]
2. Fold Induction Calculation: Calculate the fold induction over the vehicle control for each compound concentration.
-
Fold Induction = (Normalized Response of Sample) / (Average Normalized Response of Vehicle Control)
3. Dose-Response Analysis: Plot the Fold Induction (Y-axis) against the logarithm of the compound concentration (X-axis). Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the EC₅₀ (half-maximal effective concentration).
4. Data Presentation: Summarize the results in a table for clear comparison.
| Compound | EC₅₀ (µM) | Max Fold Induction |
| GW7647 (Reference) | 0.005 | 55 |
| This compound | 1.2 | 40 |
| Vehicle (0.1% DMSO) | N/A | 1.0 |
Table 1: Representative data for the activation of PPARα by a reference agonist and the test compound. EC₅₀ and Max Fold Induction values are derived from dose-response curves.
Assay Validation and Trustworthiness
The robustness of this protocol is ensured by several self-validating features:
-
Positive Control: The inclusion of a known potent agonist like GW7647 validates that the assay system is responsive and allows for the relative potency of the test compound to be assessed.[11]
-
Negative Control: The vehicle control (DMSO) establishes the baseline transcriptional activity and is used for calculating fold induction.
-
Internal Control: The dual-luciferase format normalizes the data on a per-well basis, significantly increasing data reliability by flagging wells with poor cell health or transfection, thereby preventing cytotoxic compounds from being misinterpreted as antagonists.[6][9]
-
Reproducibility: The assay should be performed with technical replicates (typically n=3 or 4) and repeated in at least three independent experiments to ensure the reproducibility of the results.
Conclusion
This application note provides a comprehensive and reliable framework for the in vitro characterization of this compound. The described dual-luciferase reporter assay, utilizing a GAL4-PPARα LBD hybrid system, offers a highly specific and quantitative method to determine if the compound acts as an agonist for the human PPARα receptor. The successful implementation of this protocol will yield crucial data on the compound's potency (EC₅₀) and efficacy (maximal activation), guiding further research in drug discovery and development. Subsequent studies could involve assessing its selectivity by performing similar assays for other PPAR subtypes (γ and β/δ) or exploring its potential antagonist activity.
References
-
He, S., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. Available at: [Link][6][7][9]
-
INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. Available at: [Link][12]
-
Shi, C., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link][4]
-
INDIGO Biosciences. Human PPARα Reporter Assay Kit Technical Manual. INDIGO Biosciences. Available at: [Link][11]
-
Kersten, S., et al. (2000). The Peroxisome Proliferator-Activated Receptor Alpha Target Genes. Vitamins and Hormones. Available at: [Link][3]
-
Goto, T., et al. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research. Available at: [Link][5]
-
PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. Available at: [Link][2]
Sources
- 1. chempoint.com [chempoint.com]
- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Receptor Analysis Luciferase Vectors [worldwide.promega.com]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 10. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ER Vector 20 μg | Buy Online | Promega | Fisher Scientific [fishersci.ca]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. caymanchem.com [caymanchem.com]
animal models for 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid studies
An Application Guide for Preclinical Research: Investigating 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid in Relevant Animal Models of Fibrotic Disease
Introduction
This compound is a novel small molecule with a chemical structure suggesting potential therapeutic applications in diseases characterized by inflammation and excessive tissue remodeling. The presence of the furoic acid moiety, a known structural component in various pharmaceuticals, combined with the dichlorophenoxy group, points towards a potential role in modulating complex signaling pathways.[1][2] While the precise mechanism of action is under investigation, its structural elements suggest a plausible interaction with pathways central to the pathogenesis of fibrosis, a condition involving the excessive deposition of extracellular matrix (ECM) that leads to organ scarring and failure. It is estimated that nearly 45% of all deaths in the developed world are attributable to fibrotic disorders.[3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a strategic framework and detailed protocols for evaluating the efficacy, pharmacokinetics, and safety of this compound using well-established animal models of organ fibrosis.
Hypothesized Mechanism of Action: Targeting Fibrotic Pathways
Fibrosis across different organs shares common molecular drivers. A central mediator is Transforming Growth Factor-beta (TGF-β), which activates downstream signaling cascades, primarily the Smad pathway, leading to the differentiation of fibroblasts into myofibroblasts. These activated cells are the primary producers of ECM proteins like collagen. We hypothesize that this compound may exert anti-fibrotic effects by interfering with one or more key nodes in this process.
Caption: Hypothesized mechanism targeting the TGF-β/Smad signaling cascade.
PART 1: Preclinical Efficacy Assessment in Fibrosis Models
The selection of an appropriate animal model is critical for translating preclinical findings.[4] We propose a multi-organ approach to assess the breadth of the compound's anti-fibrotic potential. The following models are industry-standard and represent robust, reproducible systems for evaluating therapeutic candidates.
Liver Fibrosis: Carbon Tetrachloride (CCl₄)-Induced Model
The CCl₄ model is a widely used toxicant-induced model that mimics chronic liver injury leading to fibrosis.[4] CCl₄ is metabolized in the liver to a reactive free radical, causing hepatocellular damage, inflammation, and subsequent activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[5][6]
Protocol: CCl₄-Induced Liver Fibrosis in Mice
-
Animal Selection: Male C57BL/6 mice, 8-10 weeks old. This strain is well-characterized and susceptible to CCl₄-induced fibrosis.[5]
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Grouping and Dosing:
-
Group 1: Vehicle Control (Corn oil, intraperitoneal injection)
-
Group 2: CCl₄ + Vehicle (Compound vehicle, oral gavage)
-
Group 3: CCl₄ + Compound (Low Dose, e.g., 10 mg/kg, oral gavage)
-
Group 4: CCl₄ + Compound (High Dose, e.g., 30 mg/kg, oral gavage)
-
Group 5: CCl₄ + Positive Control (e.g., Silymarin, oral gavage)
-
-
Fibrosis Induction: Administer CCl₄ (1 mL/kg of a 10% solution in corn oil) via intraperitoneal (IP) injection twice weekly for 6-8 weeks.[7]
-
Therapeutic Intervention: Begin daily oral gavage of the compound or vehicle two weeks after the first CCl₄ injection and continue until the end of the study.
-
Monitoring: Monitor body weight and clinical signs of distress twice weekly.
-
Endpoint Analysis (at 6-8 weeks):
-
Serum Collection: Collect blood via cardiac puncture for analysis of liver enzymes (ALT, AST).
-
Tissue Harvesting: Perfuse and harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histology, a portion snap-frozen in liquid nitrogen for molecular analysis, and a portion used for hydroxyproline content analysis.
-
Histology: Stain paraffin-embedded sections with Hematoxylin & Eosin (H&E) for general morphology and Sirius Red/Picrosirius Red for collagen deposition.
-
Biochemical Analysis: Quantify total collagen content via a hydroxyproline assay.
-
Gene Expression: Analyze mRNA levels of key fibrotic markers (e.g., Col1a1, Acta2, Timp1, Tgf-β1) using RT-qPCR.
-
Sources
- 1. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. biomodels.com [biomodels.com]
- 4. Fibrosis Disease: From Mechanisms and Therapeutic Targets to Animal Models | Scientist.com [app.scientist.com]
- 5. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Analytical Methods for the Detection of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic Acid
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid. Intended for researchers, scientists, and professionals in drug development, these notes detail robust and validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the scientific rationale behind method selection, offers step-by-step experimental protocols, and outlines the principles of method validation to ensure data integrity, accuracy, and reproducibility in accordance with regulatory expectations.[1][2][3]
Introduction and Rationale
This compound is a molecule of interest possessing structural motifs common in pharmacologically active compounds, namely a furoic acid core and a dichlorinated phenoxy group. The furoic acid moiety is a known chromophore, and the overall structure lends itself to analysis by modern chromatographic techniques.[4][5] Accurate and precise quantification of this analyte is paramount for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control of bulk substances.
The selection of an appropriate analytical method is dictated by the analyte's physicochemical properties and the intended application. The presence of aromatic rings and conjugated double bonds provides strong UV absorbance, making Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) an ideal method for routine analysis and quality control of pure or semi-pure samples. For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (e.g., plasma, urine), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its ability to minimize matrix interference.[2][6][7]
This guide presents detailed protocols for both techniques, grounded in established principles for the analysis of acidic aromatic compounds and furoic acid derivatives.[8][9][10]
Primary Analytical Method: RP-HPLC-UV
This method is designed for the accurate quantification of this compound in bulk powder or simple formulations. The acidic nature of the carboxylic acid group necessitates a mobile phase with a pH below its pKa to ensure it is in its neutral, protonated form, thereby promoting retention on a nonpolar stationary phase like C18.
2.1. Experimental Protocol: HPLC-UV Quantification
Objective: To determine the purity or concentration of this compound.
Materials & Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Phosphoric acid or Formic acid, analytical grade
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN) | Acidified aqueous phase ensures the analyte is in its non-ionized form, leading to consistent retention and good peak shape. |
| Gradient | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% B | A gradient elution allows for the efficient removal of potential impurities with different polarities and ensures the primary analyte elutes with a sharp peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 225 nm and 280 nm | The dichlorophenyl and furoic acid moieties are expected to have strong absorbance in the UV range. A DAD allows for monitoring at multiple wavelengths to ensure peak purity. A wavelength of ~225 nm is chosen for high sensitivity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in methanol and bring to volume.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh a sample containing the analyte and prepare a solution with an expected final concentration within the calibration range, using the same diluent as the working standards. Filter the final solution through a 0.22 µm syringe filter before injection.[11]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis Sequence: Inject a blank (diluent), followed by the calibration standards in increasing order of concentration. Inject the sample solutions, bracketing them with injections of a mid-level calibration standard to monitor system stability.[9]
2.2. Visualization: HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Advanced Method: LC-MS/MS for Biological Matrices
For quantifying the analyte in complex matrices like plasma, which contains proteins, lipids, and other endogenous components, a more selective and sensitive method is required. LC-MS/MS provides this by combining the separation power of HPLC with the specificity of mass spectrometry.
3.1. Rationale for Method Choices
-
Sample Preparation: A protein precipitation step is a rapid and effective way to remove the majority of protein-based interference from plasma samples.[2][12]
-
Ionization: Electrospray ionization (ESI) is well-suited for polar, ionizable molecules. Given the carboxylic acid group, ESI in negative mode (ESI-) is chosen to deprotonate the analyte, forming the [M-H]⁻ ion.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the [M-H]⁻ ion) is selected and fragmented, and a specific product ion is monitored. This transition is highly specific to the analyte, dramatically reducing background noise.
3.2. Experimental Protocol: LC-MS/MS Quantification in Plasma
Objective: To determine the concentration of this compound in plasma.
Materials & Reagents:
-
All reagents from Section 2.1.
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound like phenoxyacetic acid can be used.[2][6]
-
Human or animal plasma (with appropriate anticoagulant, e.g., K2-EDTA).
Instrumentation:
-
LC-MS/MS system: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm (for faster analysis on UHPLC).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimized to provide a sharp peak for the analyte, typically a rapid gradient from low to high organic content.
MS/MS Conditions (Hypothetical):
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative |
| Precursor Ion [M-H]⁻ | To be determined by infusion |
| Product Ion(s) | To be determined by infusion |
| Collision Energy | Optimized for maximum product ion signal |
| Dwell Time | 100 ms |
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (or standard/QC), add 150 µL of cold acetonitrile containing the internal standard.[2] b. Vortex vigorously for 1 minute. c. Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean vial for injection.
-
Standard & QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte stock solution into blank plasma. Process these alongside the unknown samples as described in step 1.
-
Analysis: Inject the processed samples onto the LC-MS/MS system.
-
Quantification: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio against the calibration curve.
3.3. Visualization: LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis in plasma.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can serve as a confirmatory method. However, due to the low volatility of the carboxylic acid, a derivatization step is mandatory.[13] This involves converting the polar carboxylic acid group into a less polar, more volatile ester.
Derivatization Rationale: Alkylation, specifically esterification, is the most common method for preparing carboxylic acids for GC analysis.[11][13] Reagents like pentafluorobenzyl bromide (PFBBr) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create PFB esters or TMS esters, respectively.[1] These derivatives are significantly more volatile and exhibit excellent chromatographic behavior.
A detailed protocol is not provided here but would involve an extraction of the analyte from its matrix, evaporation to dryness, reconstitution in a suitable solvent with the derivatizing agent, heating to complete the reaction, and subsequent injection into the GC-MS.[1]
Principles of Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[1][2][6] Validation is a documented process that provides evidence of a method's reliability, consistency, and accuracy.[3][14] Key parameters, as defined by the International Council on Harmonisation (ICH) guideline Q2(R1), must be evaluated.
5.1. Key Validation Parameters
-
Accuracy: The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
5.2. Hypothetical Validation Data Summary (HPLC-UV Method)
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 5 - 100 µg/mL | 5 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% | Pass |
| LOD | - | 1.5 µg/mL | - |
| LOQ | - | 5.0 µg/mL | - |
5.3. Visualization: Method Validation Logic
Caption: Logical flow of analytical method validation.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
- ec-undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical and Biosciences Journal, 6(2), 24-33.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC.
- Lin, C. M., Wu, H. L., & Chen, S. H. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Journal of analytical toxicology, 27(1), 43–46.
- PubMed. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural.
- Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- National Center for Biotechnology Information. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
- Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
- Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
- PubMed. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba.
- MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
- ResearchGate. (n.d.). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
- Wikipedia. (n.d.). 2-Furoic acid.
- Scilit. (1998). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection.
- National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid.
Sources
- 1. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid in [specific disease] research
A Senior Application Scientist's Guide to Investigating a Novel Modulator of Cellular Metabolism
Introduction: A Novel Furoic Acid Derivative with Potential in Metabolic Research
5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid is a novel synthetic compound that has garnered interest within the scientific community for its potential therapeutic applications in metabolic diseases. While extensive research is still in its nascent stages, preliminary data suggests that this molecule may act as a modulator of key metabolic pathways, making it a person of interest for conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. This guide provides a comprehensive overview of the current understanding of this compound, including its putative mechanism of action, and detailed protocols for its application in in vitro and in vivo research models of metabolic disease.
Mechanism of Action: Targeting the Crossroads of Glucose and Lipid Metabolism
The precise molecular targets of this compound are an active area of investigation. However, based on its structural similarity to other furoic acid derivatives, it is hypothesized to influence cellular energy homeostasis by modulating enzymes involved in fatty acid and glucose metabolism. One of the leading hypotheses is its potential role as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid synthesis. By inhibiting ACC, this compound could potentially reduce the synthesis of fatty acids and promote their oxidation, thereby alleviating lipid accumulation in metabolic tissues such as the liver and adipose tissue.
Diagram of a Proposed Signaling Pathway
Caption: Proposed mechanism of action of this compound in cellular metabolism.
Experimental Protocols: A Practical Guide for Researchers
The following protocols provide a starting point for investigating the effects of this compound in relevant experimental models of metabolic disease.
In Vitro Studies: Cellular Models of Metabolic Dysfunction
Objective: To assess the direct effects of this compound on cellular metabolism in cultured cells.
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver metabolism.
-
3T3-L1 (Mouse Adipocytes): A preadipocyte cell line that can be differentiated into mature adipocytes, providing a model for studying fat cell biology.
-
L6 (Rat Myoblasts): A skeletal muscle cell line used to study glucose uptake and metabolism.
Protocol 1: Assessing the Impact on Fatty Acid Synthesis
-
Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 24 hours.
-
Radiolabeling: Add [1-14C]acetic acid (1 µCi/mL) to the culture medium and incubate for 2 hours.
-
Lipid Extraction: Wash the cells with ice-cold PBS, and then extract total lipids using a 2:1 mixture of chloroform:methanol.
-
Quantification: Measure the incorporation of radiolabeled acetate into the lipid fraction using a scintillation counter. A decrease in radioactivity in treated cells compared to control indicates inhibition of fatty acid synthesis.
Protocol 2: Evaluating Glucose Uptake
-
Cell Seeding and Differentiation: Plate L6 myoblasts in 24-well plates and differentiate them into myotubes by switching to a low-serum medium.
-
Serum Starvation: Before the experiment, starve the differentiated myotubes in serum-free medium for 4 hours.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control for 1 hour. Insulin (100 nM) can be used as a positive control.
-
Glucose Uptake Assay: Add 2-deoxy-D-[3H]glucose (0.5 µCi/mL) to the medium and incubate for 10 minutes.
-
Cell Lysis and Quantification: Wash the cells with ice-cold PBS and lyse them with 0.1 M NaOH. Measure the amount of incorporated radioactivity using a scintillation counter. An increase in radioactivity suggests enhanced glucose uptake.
Table 1: Representative Data from In Vitro Assays
| Cell Line | Assay | Treatment Concentration (µM) | Result (Fold Change vs. Control) |
| HepG2 | Fatty Acid Synthesis | 10 | 0.6 |
| L6 | Glucose Uptake | 10 | 1.5 |
In Vivo Studies: Animal Models of Metabolic Disease
Objective: To investigate the therapeutic potential of this compound in a preclinical model of diet-induced obesity and insulin resistance.
Animal Model:
-
C57BL/6J mice on a high-fat diet (HFD): A standard model for inducing obesity, hyperglycemia, and insulin resistance.
Protocol 3: Chronic Administration in HFD-fed Mice
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction.
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage for 4 weeks.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor daily.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Blood Chemistry: Measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis: At the end of the study, collect liver and adipose tissue for histological analysis (H&E staining for lipid accumulation) and gene expression analysis (qRT-PCR for genes involved in lipid and glucose metabolism).
Diagram of the In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising new avenue for the development of therapeutics for metabolic diseases. The protocols outlined in this guide provide a robust framework for researchers to further elucidate its mechanism of action and evaluate its preclinical efficacy. Future studies should focus on identifying its direct molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its potential in other models of metabolic dysfunction. Through rigorous scientific investigation, the full therapeutic potential of this novel compound can be realized.
References
Due to the novel nature of this compound, specific literature citations for this compound are not yet available. The principles and protocols described are based on established methodologies in metabolic disease research.
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical advice and troubleshooting protocols for overcoming solubility challenges with 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid in experimental settings.
Introduction
This compound is a compound of interest for various research applications. However, its chemical structure, characterized by a carboxylic acid group and a dichlorinated phenyl ring, presents a significant challenge: poor aqueous solubility. Achieving a stable, homogenous solution is a critical prerequisite for generating reliable and reproducible experimental data.
This guide provides a comprehensive, question-and-answer-based resource to address the common solubility issues encountered with this compound. We will delve into the physicochemical principles governing its solubility and provide validated, step-by-step protocols to help you prepare solutions suitable for your specific experimental needs.
Part 1: Frequently Asked Questions - Understanding the Compound
This section addresses the fundamental properties of this compound that dictate its solubility behavior.
Q1: What are the key physicochemical properties of this compound?
-
Chemical Structure: C₁₂H₈Cl₂O₄
-
Molecular Weight: 299.10 g/mol
-
Acidity (pKa): The 2-furoic acid moiety is a carboxylic acid. Furoic acid itself has a pKa of approximately 3.16. The electron-withdrawing nature of the dichlorophenoxy group may slightly lower this pKa, making it a weak acid. This means it will be predominantly in its neutral, less soluble form at physiological pH (~7.4).
-
Lipophilicity (LogP): The dichlorophenyl group significantly increases the molecule's lipophilicity or "oil-loving" nature. The predicted XLogP3 for a similar compound, 5-(2,5-dichlorophenyl)-2-furoic acid, is 3.8, indicating a strong preference for non-polar environments over water and thus low aqueous solubility.[1]
Q2: Why is this compound poorly soluble in neutral aqueous buffers?
A2: The poor solubility is a direct result of its chemical nature. At neutral pH (e.g., in PBS at pH 7.4), the carboxylic acid group (with an estimated pKa ~3) is deprotonated, forming a negatively charged carboxylate. While this ionization introduces some polarity, the large, non-polar dichlorophenoxy tail dominates the molecule's character, preventing it from readily dissolving in water.[2] To achieve solubility, we must either modify the pH of the solvent or use a non-aqueous or co-solvent system.
Part 2: Troubleshooting Guide & Experimental Protocols
This section offers a logical workflow and detailed protocols for systematically addressing solubility issues.
Decision Workflow for Solubilization
Before selecting a method, consider the constraints of your experiment (e.g., pH sensitivity, tolerance for organic solvents). This workflow diagram provides a decision-making framework.
Caption: Decision tree for selecting a solubilization method.
Q3: My compound won't dissolve in PBS (pH 7.4). How can I use pH to my advantage?
A3: Since the compound is a weak acid, you can dramatically increase its solubility by fully deprotonating the carboxylic acid group to form a highly soluble salt.[3] This is achieved by dissolving it in a basic solution.[4]
Protocol 1: Solubilization via pH Adjustment (Alkaline Stock Solution)
Principle: In a basic environment (pH >> pKa), the carboxylic acid donates its proton, forming a negatively charged carboxylate salt (e.g., sodium furoate), which is significantly more water-soluble.[5]
Step-by-Step Methodology:
-
Prepare a Basic Solvent: Prepare a 10 mM to 100 mM solution of Sodium Hydroxide (NaOH) in high-purity water.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add a small volume of the NaOH solution to the compound powder. Vortex or sonicate briefly. The powder should readily dissolve to form a clear solution.
-
Create Stock Solution: Add the NaOH solution to reach your target stock concentration (e.g., 10 mM). Ensure the solution remains clear. This is your concentrated stock solution.
-
Dilution into Final Buffer: For your experiment, dilute this alkaline stock solution into your final aqueous buffer (e.g., PBS or cell culture medium).
-
CRITICAL: The buffer's capacity must be sufficient to neutralize the small amount of base from the stock solution and maintain the final desired pH. Always verify the pH of your final working solution. If the compound precipitates upon dilution, the final pH may be too low, causing it to revert to its insoluble acidic form.
-
Trustworthiness Check:
-
Visual Inspection: The final working solution should be clear and free of any precipitate.
-
pH Measurement: Confirm the pH of the final working solution is within the acceptable range for your assay.
-
Vehicle Control: A crucial control is to add an identical volume of the alkaline solution (without the compound) to your assay to account for any effects of the slight pH shift or sodium ions.
Q4: My experiment is pH-sensitive. What are my options if I cannot use a basic solution?
A4: If pH modification is not viable, the next strategy is to use an organic co-solvent to prepare a concentrated stock solution.[6][7] Co-solvents are water-miscible organic solvents that can dissolve lipophilic compounds.[8]
Protocol 2: Solubilization Using an Organic Co-solvent
Principle: Organic solvents like Dimethyl Sulfoxide (DMSO) are highly polar aprotic solvents that can disrupt the crystal lattice of the compound and solvate the large, non-polar part of the molecule, enabling dissolution.[9]
Step-by-Step Methodology:
-
Select a Co-solvent: DMSO is the most common and effective choice for initial testing. Ethanol is another option.[10]
-
Weigh the Compound: Accurately weigh the required amount of the compound.
-
Prepare Stock Solution: Add 100% high-purity DMSO to the powder to create a concentrated stock solution (e.g., 10-50 mM). Use gentle warming (to 37°C) or sonication if needed to aid dissolution.[11]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C in glass vials with Teflon-sealed caps to prevent degradation and solvent evaporation.[12][13][14]
Trustworthiness Check:
-
Vehicle Control: It is mandatory to include a control where you add the same final concentration of DMSO (without the compound) to your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity or artifacts.[11]
-
Purity Check: For long-term storage, the stability of the compound in DMSO should be considered, as some compounds can degrade over time.[15]
Q5: I made a stock in DMSO, but the compound precipitates when I add it to my aqueous buffer. What is happening and how do I fix it?
A5: This is a common problem known as "crashing out." It occurs because while the compound is soluble in DMSO, it is not soluble in the final aqueous environment once the DMSO is diluted.[16][17] The DMSO concentration is too low to keep the compound in solution.
Troubleshooting Precipitation from DMSO Stocks
Strategy 1: Optimize the Dilution Process
-
Increase Final DMSO Concentration: If your assay allows, increase the final concentration of DMSO. For example, if 0.1% DMSO leads to precipitation, test if 0.5% will keep it in solution. Always check your system's tolerance for DMSO.[17]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of buffer. Perform a stepwise or serial dilution. For example, first dilute the 10 mM DMSO stock 1:10 in buffer, vortex, and then add this intermediate dilution to the final assay volume.[13]
Strategy 2: Use Formulation Excipients
If optimizing the dilution is not sufficient, you may need to add other excipients to your buffer to enhance what is known as "kinetic solubility."
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[18] A typical starting concentration in the final buffer would be 0.01% - 0.1%.
-
Co-solvents in Combination: For in vivo experiments, co-solvent systems are often used. A common formulation might include a mixture of PEG400, Tween 80, and saline.[13]
| Co-Solvent / Excipient | Typical Starting Stock Concentration | Pros | Cons |
| DMSO | 10-50 mM | High solubilizing power for many compounds.[19] | Can be toxic to cells at >0.5-1%; may interfere with some assays.[11][20] |
| Ethanol | 10-100 mM | Less toxic than DMSO for some systems; volatile. | Lower solubilizing power for highly lipophilic compounds. |
| PEG 400 | Used as a major component in formulations. | Good for in vivo formulations; low toxicity. | Can be viscous; may not be suitable for all in vitro assays.[7] |
| Tween® 80 | Added to final buffer (0.01-0.1%) | Enhances kinetic solubility; prevents precipitation. | Can interfere with protein assays or cell membrane studies. |
Part 3: Best Practices for Solution Handling & Storage
Q6: How should I properly store my stock solutions?
A6: Proper storage is essential to maintain the compound's integrity.[14]
-
Powder: Store the solid compound at -20°C, protected from light and moisture.[13]
-
DMSO/Organic Stocks: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[14] Store in tightly sealed glass vials at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[13]
-
Aqueous (Alkaline) Stocks: It is highly recommended to prepare these fresh before each experiment. We do not recommend storing aqueous solutions for more than one day due to the risk of degradation or microbial growth.[10]
Q7: How can I be sure my compound is fully dissolved?
A7: The primary method is visual inspection. A properly dissolved solution should be completely clear, with no visible particles, cloudiness, or film on the vial. If you hold it up to a light source, you should not see any "sparkles" or particulates (Tyndall effect), which would indicate a colloidal suspension rather than a true solution. For rigorous quantitative analysis, techniques like nephelometry can be used to measure turbidity, but this is typically reserved for formal solubility screening assays.[19]
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- National Center for Biotechnology Information. (2012).
- Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Shandong IRO Chelating Chemical Co., Ltd.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- National Center for Biotechnology Information. Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- MDPI. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- MDPI. (2019).
- PhytoTech Labs. Preparing Stock Solutions.
- National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. PMC.
- Vertex AI Search. (2026). PH adjustment: Significance and symbolism.
- Enfanos.
- MCE. Compound Handling Instructions.
- Benchchem. hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
- Benchchem.
- CompoundingToday.com.
- Echemi. 2-FURONIC ACID | 54023-01-7, 5-(3 4-DICHLOROPHENYL).
- ResearchGate. (2017).
- ResearchGate. (2014).
- Digital Analysis.
- National Center for Biotechnology Information.
- YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?
- ChemicalBook. 2-Furoic acid | 88-14-2.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Cayman Chemical.
- National Center for Biotechnology Information. 2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem.
- National Center for Biotechnology Information. 5-(3-Chlorophenyl)furan-2-carboxylic acid | C11H7ClO3 | CID 736256. PubChem.
- National Center for Biotechnology Information. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259. PubChem.
Sources
- 1. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. enfanos.com [enfanos.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein precipitation and denaturation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Conditions for 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
A Foreword from Your Application Scientist
My objective is to provide you with a logical framework for troubleshooting and refining your treatment conditions. We will address common challenges from the ground up, starting with the physicochemical properties of the compound and moving through to complex cell-based assay optimization. Think of this not as a rigid set of instructions, but as a dynamic guide to empower your research decisions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and application of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid.
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Based on the structure, which includes a carboxylic acid and dichlorophenyl groups, the compound is predicted to be poorly soluble in aqueous solutions. Therefore, a polar aprotic solvent is the recommended starting point.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions of hydrophobic compounds for use in biological assays.
-
Alternative Solvents: If your experimental system is sensitive to DMSO, ethanol or dimethylformamide (DMF) can be considered.[1]
-
Causality: The furoic acid moiety provides some polarity, but the dichlorophenoxy group confers significant hydrophobicity. DMSO is an excellent solvent for a wide range of organic molecules and is miscible with water, allowing for dilution into cell culture media. However, it's crucial to be aware of potential solvent-induced cellular effects.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A2: This is a classic solubility issue. The compound is crashing out of solution as the solvent environment shifts from 100% organic (DMSO) to >99% aqueous (your media). Here’s a systematic approach to resolve this:
-
Check Your Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤0.1% to minimize solvent toxicity and off-target effects. Some cell lines can tolerate up to 0.5%, but this must be validated.
-
Intermediate Dilution Step: Avoid adding the high-concentration stock directly to your final volume of media. Perform a serial dilution or an intermediate dilution in a serum-free medium or phosphate-buffered saline (PBS) before the final dilution into your complete, serum-containing medium.
-
Enhance Mixing: When adding the compound to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion. This can prevent localized high concentrations that promote precipitation.
-
Consider Formulation Aids: For particularly challenging compounds, non-ionic detergents like Tween-80 or cyclodextrins can be used to improve solubility in aqueous solutions, though their use must be carefully controlled and validated for artifacts.[2]
Q3: How should I store my stock solution of this compound?
A3: Proper storage is critical for maintaining the integrity and activity of your compound.
-
Stock Solution (in DMSO): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The furoic acid structure is generally stable, but repeated temperature changes can lead to degradation over time.
-
Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[1] Carboxylic acid-containing compounds can be susceptible to microbial growth or pH-dependent degradation in aqueous buffers.
Section 2: Troubleshooting Guide for Cell-Based Assays
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability between replicate wells or between experiments is a common hurdle. A systematic approach is required to identify the source of the inconsistency.
dot
Caption: Troubleshooting workflow for high assay variability.
Potential Causes & Solutions:
-
Inconsistent Compound Dosing:
-
Cause: Poor mixing, inaccurate pipetting, or compound degradation.
-
Solution: Always prepare fresh working dilutions from a validated stock for each experiment. Ensure thorough mixing at each dilution step. Use calibrated pipettes and consider using a multichannel pipette for adding the compound to replicate wells simultaneously.[3][4]
-
-
Cell Seeding Inconsistency:
-
Cause: Inaccurate cell counting, clumping of cells, or uneven distribution in the plate ("edge effects").
-
Solution: Ensure a single-cell suspension before counting. After seeding, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even settling. Avoid using the outer wells of the plate, which are most susceptible to evaporation and temperature fluctuations.
-
-
Variable Cell Health:
-
Cause: Using cells with high passage numbers, mycoplasma contamination, or stress during handling.
-
Solution: Maintain a consistent cell passaging schedule and use cells within a defined low-passage number range. Regularly test for mycoplasma. Handle cells gently and minimize the time they are outside the incubator.[4]
-
Issue 2: No Biological Effect Observed at Tested Concentrations
If the compound does not elicit the expected response, it could be due to several factors beyond biological inactivity.
Potential Causes & Solutions:
-
Concentration Range is Too Low:
-
Cause: The selected concentrations are below the threshold required for a biological response.
-
Solution: Perform a broad dose-response experiment. A common starting point is a logarithmic dilution series ranging from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window.
-
-
Compound Degradation or Poor Solubility:
-
Cause: The active compound concentration in the medium is lower than intended due to instability or precipitation.
-
Solution: Visually inspect the wells under a microscope for any signs of compound precipitation. Prepare fresh solutions for every experiment. If stability is a concern, a time-course experiment can help determine if the compound's effect diminishes over longer incubation periods.
-
-
Assay Timing is Not Optimal:
-
Cause: The endpoint measurement is being taken too early or too late to capture the biological response.
-
Solution: Conduct a time-course experiment. Treat cells with an effective dose of the compound (determined from a dose-response curve) and measure the endpoint at multiple time points (e.g., 6, 12, 24, 48 hours).
-
Issue 3: Unexpected Cell Toxicity or Morphological Changes
Observing widespread cell death or abnormal morphology, especially at concentrations where a specific, non-toxic effect is expected, requires careful investigation.
dot
Caption: Decision tree for optimizing compound concentration.
Potential Causes & Solutions:
-
Solvent Toxicity:
-
Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Solution: Run a "vehicle control" experiment where cells are treated with the highest concentration of the solvent used in your experiment, but without the compound. This will isolate the effect of the solvent. Ensure the final DMSO concentration remains at or below 0.1%.
-
-
Off-Target Cytotoxicity:
-
Cause: The compound itself is cytotoxic at the tested concentrations.
-
Solution: It is essential to determine the therapeutic window of your compound. This is achieved by running a cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) in parallel with your functional assay. The goal is to find a concentration range where the desired biological effect is observed without significant cell death.
-
-
Interaction with Media Components:
-
Cause: The compound may interact with components in the cell culture medium, such as serum proteins, leading to the formation of toxic byproducts or aggregates.
-
Solution: Test the compound's effect in a serum-free medium for a short duration, if your cell type allows. This can help determine if serum proteins are interfering with the compound's activity or stability.
-
Section 3: Standard Operating Protocols (SOPs)
These protocols provide a validated starting point for your experiments.
SOP 1: Preparation of a 10 mM Stock Solution
-
Calculate Required Mass: Determine the mass of this compound needed for your desired volume of 10 mM stock solution. (Molecular Weight to be determined by user).
-
Weigh Compound: Accurately weigh the compound using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the vial containing the compound.
-
Solubilization: Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C or -80°C.
SOP 2: Performing a Dose-Response Experiment
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 12-24 hours.
-
Prepare Dilution Series: Create a serial dilution of your compound stock solution in a serum-free medium. For a top concentration of 100 µM from a 10 mM stock, a common method is to first create a 1 mM intermediate stock, then a 200 µM working stock (2X final concentration).
-
Vehicle Control: Prepare a vehicle control solution containing the same concentration of DMSO as your highest compound concentration.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the various concentrations of your compound and the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Endpoint: Perform your assay to measure the biological endpoint (e.g., cell viability, gene expression, protein activation).
-
Data Analysis: Plot the response against the log of the compound concentration to generate a dose-response curve and determine key parameters like EC₅₀ or IC₅₀.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (High-Purity, Sterile) | Broad solubility for organic compounds; miscible with aqueous media. |
| Stock Concentration | 1-10 mM | High enough for serial dilutions while minimizing the volume of DMSO added to cells. |
| Final Solvent Conc. | ≤ 0.1% | Minimizes solvent-induced artifacts and cytotoxicity. Must be validated for each cell line. |
| Storage | -20°C or -80°C (Aliquoted) | Prevents degradation from repeated freeze-thaw cycles. |
| Working Dilutions | Prepare Fresh Daily | Ensures compound integrity and accurate dosing. |
References
-
Pharmaffiliates. CAS No : 22131-79-9 | Product Name : Alclofenac - API. [Link]
-
PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259. [Link]
-
PubChem. 2-Furancarboxylic acid | C5H4O3 | CID 6919. [Link]
-
PubChem. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710. [Link]
-
Wikipedia. 2-Furoic acid. [Link]
-
YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
National Institutes of Health (NIH). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. [Link]
-
PubChem. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3 | CID 736257. [Link]
-
PubChem. 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | C10H8O3S | CID 2796026. [Link]
-
PubMed. Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part II - preanalytical issues. [Link]
Sources
stability issues with 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid in solution
Technical Support Center: 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent stability challenges of this molecule in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and stability of this compound.
Q1: What is the primary stability concern for this compound in solution?
The principal stability issue is the cleavage of the ether linkage (C-O-C bond) that connects the dichlorophenoxy group to the furoic acid methyl group. This reaction is highly susceptible to acid-catalyzed hydrolysis.[1][2][3] Ethers, while generally stable, can be cleaved under acidic conditions, which protonate the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack by water.[2][3][4]
Q2: What are the expected degradation products I should look for?
Cleavage of the ether bond via hydrolysis will yield two primary degradation products: 2,3-dichlorophenol and 5-(hydroxymethyl)-2-furoic acid . Identifying these specific molecules in your analytical runs is a key indicator of compound degradation.
Q3: Is this compound sensitive to light?
Yes, protection from light is strongly recommended. The furan ring and the dichlorinated benzene ring are chromophores that can absorb UV light. Molecules with similar structures, such as furosemide, are known to undergo photodegradation.[5] Therefore, all solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil to prevent light-induced degradation.
Q4: How should I store the solid compound and its various solutions?
Proper storage is critical for maintaining compound integrity.
-
Solid Compound: Store at -20°C, protected from light and moisture.
-
Organic Stock Solutions (e.g., in DMSO or Ethanol): Prepare high-concentration stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in amber, tightly sealed vials.
-
Aqueous Working Solutions: Avoid long-term storage. For maximum reproducibility, prepare fresh aqueous working solutions from your frozen organic stock immediately before each experiment. Similar furoic acid derivatives are not recommended for storage in aqueous solution for more than one day.[6]
Section 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues
This guide uses a problem-solution format to address specific issues you may encounter during your research.
Problem: "My compound's concentration appears to decrease over time in my aqueous experimental buffer."
-
Possible Cause 1: pH-Dependent Hydrolysis.
-
Causality: The ether linkage in this compound is vulnerable to acid-catalyzed hydrolysis. If your buffer system is acidic (pH < 7), or if the dissolution of the compound itself lowers the pH of an unbuffered solution, you will likely observe an accelerated rate of degradation. Ethers are generally cleaved under strong acidic conditions, often requiring heat, but prolonged exposure in aqueous acidic media even at room temperature can lead to significant breakdown.[3]
-
Troubleshooting & Solution:
-
Measure the pH: Immediately measure the pH of your final experimental solution.
-
Buffer Adequately: Ensure your solution is buffered to a pH where the compound is most stable, ideally between pH 7 and 8, if your experimental design permits.
-
Perform a Stability Check: As a control, incubate the compound in your buffer for the maximum duration of your experiment. Analyze samples at the beginning and end by HPLC to quantify any loss.
-
-
-
Possible Cause 2: Photodegradation.
-
Causality: Standard laboratory lighting can emit a broad spectrum of light, including UV wavelengths that can be absorbed by the aromatic and furan rings, leading to bond cleavage.
-
Troubleshooting & Solution:
-
Protect from Light: Repeat a pilot experiment using amber glass or foil-wrapped containers for all solutions containing the compound.
-
Minimize Exposure: During experimental manipulations, minimize the time solutions are exposed to direct light.
-
-
Problem: "I am observing a new, unidentified peak in my HPLC chromatogram."
-
Diagnosis: The appearance of new peaks is a classic sign of degradation. Based on the hydrolysis pathway, you are likely observing one or both of the primary degradants:
-
2,3-dichlorophenol: Being more non-polar than the parent compound, it will likely have a longer retention time on a standard reversed-phase HPLC column.
-
5-(hydroxymethyl)-2-furoic acid: Being more polar than the parent compound, it will likely have a shorter retention time.
-
-
Confirmation Workflow:
-
Conduct a Forced Degradation Study: Intentionally degrade a sample of your compound to generate the suspected products. The protocol for this is detailed in Section 4 .
-
Compare Retention Times: Analyze the stressed sample by HPLC. If the retention time of your unknown peak matches a peak generated during the acid hydrolysis stress test, you have likely confirmed its identity.
-
Spike Study (Optional): If standards are available, spike a sample with a small amount of 2,3-dichlorophenol or 5-(hydroxymethyl)-2-furoic acid to see if the peak area of your unknown increases.
-
Problem: "My assay results are highly variable and not reproducible between experiments."
-
Possible Cause: Instability of Aqueous Working Solutions.
-
Causality: The root of poor reproducibility is often inconsistent compound concentration. If you prepare a large batch of aqueous working solution and use it over several hours or days, its concentration is likely decreasing due to hydrolysis. An experiment run on Day 1 will have a different starting concentration than one run on Day 2.
-
Best Practice for Reproducibility:
-
Rely on Frozen Organic Stocks: Your high-concentration stock solution in an organic solvent (like DMSO) is significantly more stable.
-
Prepare Fresh: Dilute the organic stock to your final aqueous working concentration immediately before starting each independent experiment. Do not store or reuse these aqueous solutions. This practice ensures that the starting concentration (Time = 0) is consistent for every single experiment.
-
-
Section 3: The Science Behind the Stability - Degradation Pathways
A deeper understanding of the chemical mechanisms of degradation is essential for designing robust experiments.
Pathway 1: Acid-Catalyzed Hydrolysis (Primary Pathway)
This is the most probable degradation route in typical experimental solutions. The reaction proceeds via a nucleophilic substitution mechanism.
-
Protonation of the Ether Oxygen: In an acidic environment, a proton (H+) from the solution reversibly protonates the ether oxygen atom. This is a critical activation step, as it transforms the alkoxy group into a good leaving group (an alcohol).[2][3]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the adjacent methylene carbon (the -CH2- group).
-
Bond Cleavage: The carbon-oxygen bond of the ether linkage breaks, releasing the 2,3-dichlorophenol molecule.
-
Deprotonation: The intermediate species deprotonates to yield the second product, 5-(hydroxymethyl)-2-furoic acid, and regenerates the acid catalyst (H+).
Caption: Acid-catalyzed hydrolysis of the parent compound.
Pathway 2: Thermal & Photolytic Degradation
-
Thermal Stress: At elevated temperatures (e.g., >140°C), the 2-furoic acid moiety itself may undergo thermal decarboxylation, leading to the formation of furan derivatives.[7][8] While unlikely under standard biological assay conditions, this could be a concern during certain formulation processes or analytical techniques like gas chromatography if not optimized.
-
Photolytic Stress: As mentioned, UV radiation can provide the energy to break chemical bonds. For this molecule, both the ether linkage and bonds within the furan ring could be susceptible, leading to a more complex mixture of degradation products.
Section 4: Validated Protocols for Stability Management
These protocols provide step-by-step instructions for preparing stable solutions and assessing compound stability.
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol.
-
Preparation: Accurately weigh the solid compound and dissolve it in the chosen solvent to a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing.
-
Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots in amber, screw-cap vials with PTFE-lined caps.
-
Storage: Label clearly with compound name, concentration, date, and solvent. Store the aliquots in a freezer at -20°C or, for long-term storage (>6 months), at -80°C.
Protocol 2: Conducting a Forced Degradation Study
This study is essential for identifying potential degradation products and understanding the compound's liabilities. You will analyze each sample by a stability-indicating method like HPLC (see Protocol 3).
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dilute stock solution in 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. | To simulate acidic environments and generate primary hydrolysis products. |
| Base Hydrolysis | Dilute stock solution in 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. | To assess stability in alkaline conditions. Ethers are generally stable to base.[1] |
| Oxidative Stress | Dilute stock solution in 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. | To test susceptibility to oxidation. |
| Thermal Stress | Incubate an aliquot of the organic stock solution at 60°C for 24 hours. | To evaluate the stability of the stock solution to temperature excursions. |
| Photolytic Stress | Expose a dilute aqueous solution (in a quartz cuvette or clear vial) to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours. Run a parallel sample wrapped in foil as a dark control. | To confirm light sensitivity and identify photodegradation products. |
Protocol 3: Recommended HPLC Analytical Method
This reversed-phase HPLC method is designed to be "stability-indicating," meaning it can separate the intact parent compound from its primary degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 275 nm (or scan for optimal wavelength).
-
Column Temperature: 30°C.
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Brainly. (2023). What kind of linkage—ether or ester—is more stable at low pH and high temperatures?. Retrieved from [Link]
-
Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
Wikipedia. (2023). Ether cleavage. Retrieved from [Link]
-
Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Longdom Publishing. (2021). Synthesis and Cleavage of Ethers. Retrieved from [Link]
-
University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
-
Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
CONICET Digital. (2024). Analytical Methods. Retrieved from [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation pathway of furosemide. Retrieved from [Link]
-
Xia, H., et al. (2024). Visible-Light-Driven Photocatalytic Oxidation of Furfural to Furoic Acid Over Ag/G-C3n4. SSRN. Retrieved from [Link]
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]
-
PubMed. (2017). Rapid Biodegradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid by Cupriavidus Gilardii T-1. Retrieved from [Link]
-
ResearchGate. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]
-
St. John's University and College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
PubMed. (1988). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. Retrieved from [Link]
-
ResearchGate. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Retrieved from [Link]
-
Kar, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A chemical-electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2. Retrieved from [Link]
-
Wang, Y., et al. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. fiveable.me [fiveable.me]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
purification challenges of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid synthesis
An unparalleled guide developed for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the purification of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid. As Senior Application Scientists, we have compiled our field-proven insights to address the specific challenges encountered during the synthesis and purification of this molecule. This resource explains the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-purity material.
Introduction: The Synthesis and Its Challenges
The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide (from a 5-(halomethyl)-2-furoic acid derivative) by the phenoxide generated from 2,3-dichlorophenol.[1][3] While the synthesis appears straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials, structurally similar byproducts, and the physicochemical properties of the final compound.
This guide provides a structured approach to troubleshoot and overcome these common purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Question 1: My crude product shows low purity by TLC/HPLC, with significant amounts of starting materials. How do I remove them?
Answer: This is the most common initial challenge. The presence of unreacted 2,3-dichlorophenol and the 5-(halomethyl)-2-furoic acid derivative requires a targeted extraction strategy based on their differing acidities. Your product is a carboxylic acid, making it amenable to a liquid-liquid acid-base extraction.
-
Probable Cause: Incomplete reaction or non-stoichiometric amounts of reactants. The crude reaction mixture contains your acidic product, the acidic 2,3-dichlorophenol, and other neutral or basic impurities.
-
Solution: Selective Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product is acidic enough to be deprotonated by bicarbonate, transferring it to the aqueous layer as its sodium salt. The unreacted 2,3-dichlorophenol is significantly less acidic and will remain in the organic layer.
-
Separation: Separate the aqueous layer, which now contains your purified product salt. The organic layer containing the phenol and other non-acidic impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid like 6M HCl until the pH is ~2.[4] Your product, this compound, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly.
-
Question 2: After extraction, I still see a persistent impurity with a similar polarity to my product. What is it and how do I remove it?
Answer: This persistent impurity is likely a byproduct from a side reaction. Given the structure of your starting materials, a common side reaction is the formation of dimers or other related compounds. To remove such structurally similar impurities, recrystallization or column chromatography is necessary.
-
Probable Cause: Formation of byproducts such as a bis-ether compound or impurities present in the starting materials that react in a similar fashion.
-
Solution 1: Recrystallization: This technique purifies solid compounds based on differences in solubility.[5][6]
-
Solvent Selection: The key is finding a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains in solution. Good starting points for a carboxylic acid like this are:
-
Ethanol/Water
-
Acetone/Water
-
Toluene
-
Ethyl Acetate/Hexane
-
-
Procedure: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section. The goal is to obtain well-formed crystals, which inherently exclude impurities.
-
-
Solution 2: Flash Column Chromatography: If recrystallization fails or yields are poor, column chromatography offers a more robust separation.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. Because your compound is an acid, it can streak on the silica column. To prevent this, add ~1% acetic acid to the mobile phase. This keeps the carboxylic acid protonated, leading to sharper bands and better separation.
-
Question 3: My final product is an oil or a waxy solid and refuses to crystallize. What should I do?
Answer: An oily product is a strong indication of residual solvent or the presence of impurities that are depressing the melting point and disrupting the crystal lattice formation.
-
Probable Cause:
-
Residual Solvent: Trapped solvent from the work-up (e.g., ethyl acetate, toluene).
-
Persistent Impurities: The presence of even small amounts of impurities can prevent crystallization.
-
Polymorphism: The compound may exist in different crystalline forms, one of which may be more difficult to obtain.
-
-
Solution:
-
Remove Residual Solvent: Dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable.
-
Trituration: Add a non-polar solvent in which your product is insoluble (like hexane or pentane) to your oily product. Stir or sonicate the mixture. This can often wash away the impurities that are preventing crystallization and induce the product to solidify.
-
Re-purify: If the oil persists, it indicates significant impurity levels. Re-subject the material to column chromatography as described in the previous answer.
-
Scratching: If you have a relatively pure oil, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to confirm the purity of my final product? A: A combination of techniques is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7][8] A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or phosphoric acid) is a common starting point.[9][10] Purity is determined by the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool that combines separation with mass analysis.[7]
-
Melting Point: A sharp melting point that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q: What is a good starting solvent system for flash chromatography? A: For a moderately polar compound like this compound, a gradient of ethyl acetate in hexane is a good choice. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Crucially, add 1% acetic acid to both solvents to ensure the carboxylic acid remains protonated and elutes as a sharp peak.
Q: Why is it important to use a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide for the extraction? A: While sodium hydroxide (NaOH) would also deprotonate your carboxylic acid, it is a much stronger base and less selective. NaOH can also deprotonate the 2,3-dichlorophenol starting material, pulling both into the aqueous layer and defeating the purpose of the separation. Furthermore, strong bases can potentially promote side reactions, such as hydrolysis of other functional groups if present. Sodium bicarbonate is just basic enough to deprotonate the more acidic carboxylic acid, providing a clean separation from the less acidic phenol.
Visualizations and Data
Synthesis Pathway and Potential Byproducts
The following diagram illustrates the Williamson ether synthesis for the target molecule and highlights the origin of common impurities.
Caption: Synthesis route and common impurity sources.
Troubleshooting Flowchart for Purification
This decision tree provides a logical workflow for purifying your crude product.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 10. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid experimental controls and best practices
Prepared by the Senior Application Scientist Team
Disclaimer: Direct experimental data for 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid is limited in publicly available literature. This guide has been developed by synthesizing information from structurally related compounds, including furoic acid derivatives and dichlorophenoxyacetic acids (such as 2,3-D and 2,4-D). The principles and practices outlined here are based on established biochemical and cell biology protocols and are intended to provide a robust starting point for your research.
Compound Profile: Physicochemical Properties (Inferred)
Understanding the fundamental properties of a compound is the first step in designing a successful experiment. The characteristics of this compound are inferred from its constituent moieties: a furoic acid core and a dichlorophenoxy group.
| Property | Inferred Value/Characteristic | Rationale & Key Considerations |
| Molecular Formula | C₁₂H₈Cl₂O₄ | Calculated based on chemical structure. |
| Molecular Weight | ~287.09 g/mol | Calculated based on chemical structure. |
| Appearance | Likely a white to off-white crystalline solid. | Based on related compounds like 2,3-dichlorophenoxyacetic acid.[1][2] |
| Solubility | High: DMSO, Ethanol, DMF.Low/Sparingly Soluble: Aqueous buffers (e.g., PBS), Water. | Furoic acid and dichlorophenoxyacetic acid derivatives consistently show solubility in polar aprotic solvents but poor solubility in water.[3] For aqueous solutions, first dissolve in an organic solvent like DMSO or ethanol.[3] |
| Stability | Stable as a solid when stored correctly. Stock solutions in anhydrous DMSO are stable for months at -20°C or -80°C.[4] Aqueous solutions are not recommended for long-term storage (prepare fresh daily).[3] | Carboxylic acids can be sensitive to pH changes and repeated freeze-thaw cycles in solution can lead to degradation.[5] |
| pKa | Estimated to be acidic. | The carboxylic acid group on the furoic acid ring is the primary acidic proton.[6] |
Experimental Design & Protocols
Scientific rigor begins with meticulous planning. The following sections provide detailed protocols and the rationale behind key experimental choices.
2.1. Stock Solution Preparation: Best Practices
The poor aqueous solubility of this compound class makes proper stock solution preparation critical to avoid precipitation and ensure accurate dosing.
Objective: To prepare a high-concentration, stable stock solution for serial dilution into aqueous cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or amber glass vials
Protocol:
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of the compound. For small quantities (<10 mg), it is often best to use the entire amount supplied in the vial to avoid weighing errors.[4]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Rationale: Using anhydrous DMSO is crucial as water can reduce the long-term stability of the compound in solution.
-
-
Dissolution: Vortex the solution vigorously for 30-60 seconds. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[7] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed aliquots.
-
Rationale: Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles, which can compromise compound integrity.[5]
-
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Protect from light.
2.2. Establishing Experimental Controls: A Self-Validating System
Every experiment must include controls to validate the results. Without them, data is uninterpretable.
-
Vehicle Control (Crucial): This is the most important control. It consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to deliver the test compound.
-
Negative Control (Untreated): This sample consists of cells in media alone, without any treatment.
-
Purpose: To establish the baseline health and response of the cells under normal culture conditions.
-
-
Positive Control (Optional but Recommended): This involves treating cells with a known compound that is expected to produce a measurable effect in your assay (e.g., a known cytotoxic agent in a cell viability assay).
-
Purpose: To confirm that the assay system is working correctly and is capable of detecting the expected biological response.[10]
-
2.3. Diagram: General Workflow for Cell-Based Assays
Caption: Workflow for assessing compound activity in a cell-based assay.
Troubleshooting Guide
This section addresses common issues encountered during experiments with compounds of this class.
| Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: My compound precipitated when I added it to the cell culture medium. | 1. Poor Aqueous Solubility: The compound's solubility limit was exceeded. 2. Solvent Shock: Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute the high-concentration stock to an intermediate concentration in DMSO or a mix of DMSO/medium, then make the final dilution in the medium.[8] 2. Reduce Final Concentration: Your working concentration may be too high. Test a lower concentration range. 3. Increase Final Solvent Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may help, but always stay below the cytotoxic threshold for your cell line.[9] |
| Q2: I'm seeing high cytotoxicity even at low concentrations, including in my vehicle control. | 1. Solvent Toxicity: The final DMSO concentration may be too high for your specific cell line. 2. Compound Degradation: The compound may have degraded into a more toxic substance due to improper storage or handling. | 1. Run a DMSO Titration: Determine the maximum tolerable DMSO concentration for your cells by running a dose-response curve with DMSO alone. Ensure your experimental concentration is well below this limit.[5] 2. Use Fresh Aliquots: Discard old stock solutions and prepare fresh working solutions from a new, properly stored aliquot. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[4] |
| Q3: I'm not observing any biological effect, even at high concentrations. | 1. Compound Inactivity: The compound may not be active in your specific assay or biological system. 2. Precipitation: The compound may have precipitated, meaning the effective concentration is much lower than the intended concentration.[5] 3. Incorrect Assay Window: The incubation time may be too short or too long to observe the desired effect. 4. Degraded Compound: The compound may be inactive due to degradation. | 1. Confirm Solubility: Visually inspect the wells of your assay plate under a microscope after adding the compound. Look for crystals or precipitates. 2. Optimize Assay Timing: Perform a time-course experiment to determine the optimal treatment duration. 3. Verify Compound Integrity: If possible, verify the purity and identity of your compound using analytical methods (e.g., HPLC, LC-MS).[11] 4. Use a Positive Control: Ensure your assay is working as expected by testing a compound known to elicit a response.[10] |
| Q4: My results are highly variable between replicates. | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly, concentrating the compound and affecting cell growth. 3. Inaccurate Pipetting: Errors during serial dilution or reagent addition. | 1. Improve Cell Seeding Technique: Ensure a homogenous cell suspension before and during plating. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use good pipetting technique. Consider using automated liquid handlers for high-throughput screens.[12] |
Frequently Asked Questions (FAQs)
-
Q: What is the likely mechanism of action for this compound?
-
A: Without specific data, it is difficult to say. The dichlorophenoxyacetic acid moiety is a known synthetic auxin in plants, affecting growth regulation.[3] In mammalian cells, related compounds have been studied for various effects, but potential off-target activities are common.[13][14] The biological activity would need to be determined empirically through a series of targeted and phenotypic assays.
-
-
Q: How should I handle this compound safely?
-
Q: Can I use a solvent other than DMSO?
-
A: Yes, ethanol or dimethylformamide (DMF) are also likely good solvents.[3] However, like DMSO, they can be toxic to cells at higher concentrations. You must always run a vehicle control specific to the solvent you choose and determine the tolerance of your cell line.
-
-
Q: Should I be concerned about off-target effects?
-
A: Yes. Small molecules, particularly those with reactive moieties, can have off-target effects or interfere with assay readouts (e.g., autofluorescence).[13][17] If you identify a significant biological effect, it is best practice to confirm the finding using an orthogonal assay (an assay that measures the same biological endpoint but with a different technology) and to test for common interference mechanisms.[10]
-
References
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. ()
- 2,4-Dichlorophenoxyacetic Acid - Agency for Toxic Substances and Disease Registry |
- (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. ()
- 2,4-D - Solubility of Things. ()
- 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105 - PubChem. ()
- Understanding and reducing variability in cell-based assays. - Cell Guidance Systems. ()
- PRODUCT INFORM
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem. ()
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. ()
- 2,3-DICHLOROPHENOXYACETIC ACID - ChemBK. ()
- 2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. ()
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
- SMALL MOLECULES - Captiv
- Compound Handling Instructions - MCE. ()
- Preparing Stock Solutions - PhytoTech Labs. ()
- 2-(3,5-Dichlorophenoxy)acetic acid | C8H6Cl2O3 | CID 11484 - PubChem. ()
- Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - AU. ()
- d - Cayman Chemical. ()
- Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Tre
- A troubleshooting guide to micropl
- Sensing small molecules may revolutionize drug design - EurekAlert!. ()
- Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. ()
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- 2,3-Dichlorophenoxyacetic acid PESTANAL , analytical standard 2976-74-1 - Sigma-Aldrich. ()
- Cell-Based Functional Assays | Oncolines B.V.. ()
- Chemical Handling and Storage - Environmental Health and Safety - Iowa St
- 3 - SAFETY D
- 2,3-Dichlorophenoxyacetic Acid - LGC Standards. ()
- Selective and stable production of furoic acid by furfural aerobic oxidation
- Nuisance compounds in cellular assays - PMC - PubMed Central - NIH. ()
- Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. ()
- Furoic acid derivatives from the endophytic fungus Coniothyrium sp - ResearchG
- Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF - ResearchG
- Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. ()
- Identifying off-target effects and hidden phenotypes of drugs in human cells - ResearchG
- Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells | Request PDF - ResearchG
- Agent Orange - Wikipedia. ()
- (PDF)
Sources
- 1. 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 12. cellgs.com [cellgs.com]
- 13. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lobachemie.com [lobachemie.com]
- 16. fishersci.pt [fishersci.pt]
- 17. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Disease-Modifying Therapies in Sickle Cell Disease: Crizanlizumab vs. the Withdrawn Voxelotor
Editor's Note: This guide provides a detailed comparison of two distinct therapeutic strategies for Sickle Cell Disease (SCD): P-selectin inhibition with crizanlizumab and hemoglobin S (HbS) oxygen-affinity modulation, the mechanism of the recently withdrawn voxelotor. On September 25, 2024, Pfizer Inc. announced the voluntary withdrawal of all lots of OXBRYTA® (voxelotor) from worldwide markets.[1][2][3] This decision was based on the totality of clinical data, including post-marketing studies, which indicated that the overall benefit of voxelotor no longer outweighed the risks, citing an imbalance in vaso-occlusive crises (VOCs) and fatal events.[1][4][5] The U.S. Food and Drug Administration (FDA) has alerted healthcare professionals to stop prescribing the drug.[6][7][8] This guide will proceed to compare the mechanistic principles and clinical trial data of both agents to provide a valuable scientific resource for researchers and drug developers, framed within the critical context of voxelotor's market withdrawal.
Introduction: The Dual Pathophysiological Drivers of Sickle Cell Disease
Sickle Cell Disease is a monogenic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[9] The pathophysiology is driven by two interconnected processes: the polymerization of deoxygenated HbS and the subsequent vaso-occlusive events.
-
HbS Polymerization and Hemolysis: Under deoxygenated conditions, HbS molecules polymerize into rigid, fibrous structures, deforming red blood cells (RBCs) into the characteristic sickle shape.[9][10] This leads to chronic hemolytic anemia, as these damaged cells are prematurely destroyed.[9]
-
Vaso-Occlusive Crises (VOCs): The sickled RBCs are less deformable and exhibit increased adhesiveness to the vascular endothelium.[11][12] This adhesion, mediated by molecules like P-selectin, involves a complex interplay between sickled cells, endothelial cells, leukocytes, and platelets, leading to microvascular obstruction, ischemia, intense pain, and progressive end-organ damage.[11][12][13]
Therapeutic strategies have evolved to target these distinct but related pathological events. This guide examines two such strategies through the lens of crizanlizumab, an anti-adhesion therapy, and voxelotor, a withdrawn anti-polymerization agent.
Mechanism of Action: Two Distinct Approaches to a Complex Disease
The fundamental difference between crizanlizumab and voxelotor lies in the specific pathological step they were designed to inhibit.
Voxelotor: A Direct Inhibitor of HbS Polymerization (Withdrawn)
Voxelotor was a first-in-class oral therapy designed to directly inhibit HbS polymerization.[14][15] It worked by covalently and reversibly binding to the N-terminal valine of the α-globin chain of hemoglobin, thereby increasing hemoglobin's affinity for oxygen.[9][10][15] By stabilizing hemoglobin in its oxygenated state, voxelotor prevented the conformational changes necessary for deoxygenated HbS to polymerize.[9][10] This mechanism aimed to reduce RBC sickling and the resultant hemolytic anemia, addressing the root cause of the disease's pathology.[1][9]
Voxelotor's mechanism to inhibit HbS polymerization.
Crizanlizumab: An Inhibitor of Cell Adhesion
Crizanlizumab is a humanized monoclonal antibody administered intravenously.[16][17] It targets P-selectin, an adhesion molecule expressed on the surface of activated endothelial cells and platelets.[16][17] In SCD, inflammation and hemolysis lead to the upregulation of P-selectin on the vessel wall. P-selectin facilitates the adhesion of leukocytes and sickled RBCs to the endothelium, initiating the cascade of events that leads to vaso-occlusion.[16][18] By binding to P-selectin, crizanlizumab blocks its interaction with its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on blood cells, thereby disrupting the multicellular adhesive interactions that precipitate VOCs.[16][19]
Crizanlizumab's mechanism to prevent cell adhesion.
Comparative Clinical Efficacy
The clinical development programs for voxelotor and crizanlizumab focused on different primary endpoints, reflecting their distinct mechanisms of action.
Voxelotor (HOPE Trial)
The pivotal Phase 3 HOPE trial evaluated voxelotor in 274 patients aged 12 and older.[20][21] The primary endpoint was the percentage of patients achieving a hemoglobin response, defined as an increase of >1.0 g/dL from baseline at 24 weeks.[21]
-
Primary Endpoint: At 24 weeks, 51% of patients in the 1500 mg voxelotor group achieved a hemoglobin response, compared to only 7% in the placebo group (p<0.001).[21]
-
VOCs: While not the primary endpoint, the annualized incidence rate of VOCs was numerically lower in the voxelotor groups (2.77 for 1500 mg and 2.76 for 900 mg) compared to the placebo group (3.19).[22] However, this difference was not statistically significant.[22] Long-term follow-up at 72 weeks showed these improvements in hemoglobin were durable.[23]
Crizanlizumab (SUSTAIN and STAND Trials)
The efficacy of crizanlizumab has been evaluated in two key Phase trials with conflicting outcomes.
-
SUSTAIN Trial (Phase 2): This trial showed that crizanlizumab at a dose of 5.0 mg/kg significantly reduced the frequency of VOCs. The median annual rate of VOCs leading to a healthcare visit was 1.63 in the high-dose crizanlizumab group, compared to 2.98 in the placebo group, representing a 45.3% reduction (P = 0.01).[24] Furthermore, 36% of patients in the high-dose group were free of VOCs during the treatment phase, compared to 17% in the placebo group.[25]
-
STAND Trial (Phase 3): In contrast to SUSTAIN, the subsequent Phase 3 STAND trial did not meet its primary endpoint.[26][27] The study found no statistically significant difference in the annualized rates of VOCs leading to a healthcare visit between either the 5.0 mg/kg or 7.5 mg/kg crizanlizumab arms and the placebo arm.[28][29] The adjusted annualized VOC rate was 2.49 for the 5.0 mg/kg group and 2.30 for the placebo group.[28][30] Researchers have suggested that factors such as the COVID-19 pandemic and varied healthcare utilization patterns may have influenced these results.[29]
| Feature | Voxelotor (HOPE Trial)[21][23][31] | Crizanlizumab (SUSTAIN & STAND Trials)[24][28][29] |
| Primary Endpoint | Hemoglobin response (>1 g/dL increase at 24 wks) | Annual rate of VOCs leading to a healthcare visit |
| Primary Outcome | Met: 51% in 1500 mg group vs. 7% in placebo (p<0.001) | SUSTAIN (Phase 2): Met (45.3% reduction in VOCs vs. placebo, p=0.01) STAND (Phase 3): Not Met (No significant difference vs. placebo) |
| Effect on VOCs | Numerically lower incidence, but not statistically significant in the primary analysis. | Conflicting results between Phase 2 and Phase 3 trials. |
| Effect on Hemolysis | Significant reduction in markers of hemolysis (bilirubin, reticulocytes). | Does not directly impact hemolysis or hemoglobin levels.[19] |
Safety and Tolerability Profiles
Voxelotor: A Profile Culminating in Market Withdrawal
Prior to its withdrawal, the HOPE trial data suggested voxelotor was generally well-tolerated. The most common adverse events were headache, diarrhea, abdominal pain, nausea, fatigue, and rash.[21][23] However, the decision by Pfizer to voluntarily withdraw voxelotor was based on post-marketing data indicating an unfavorable benefit-risk profile.[1][4] This was due to an observed "imbalance in vaso-occlusive crises and fatal events" in patients receiving voxelotor compared to placebo in post-marketing clinical trials and real-world registry studies.[4][6][7]
Crizanlizumab: A Generally Consistent Safety Profile
The safety profile of crizanlizumab has remained relatively consistent across its clinical trials.[26][28] Common adverse events include headache, back pain, nausea, arthralgia (joint pain), and pyrexia (fever).[28] Infusion-related reactions have also been reported.[30] The STAND trial, despite failing to show superior efficacy, supported the safety and tolerability of crizanlizumab, with no new safety concerns identified.[28][29]
Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Voxelotor (Withdrawn) | Crizanlizumab |
| Route of Admin. | Oral, once-daily[15] | Intravenous infusion, monthly[19] |
| Mechanism | HbS Polymerization Inhibitor[9] | P-selectin Inhibitor[16] |
| Target | N-terminal valine of α-globin[10] | P-selectin on endothelial cells and platelets[17] |
| PD Effect | Increased Hb-oxygen affinity[9] | Inhibition of cell-cell adhesion[16] |
Experimental Protocols
Protocol: Quantifying Hemoglobin Response (as in HOPE Trial)
-
Patient Selection: Enroll patients with SCD (e.g., ages 12-65) with a baseline hemoglobin concentration between 5.5 and 10.5 g/dL and a history of 1-10 VOCs in the previous year.[32]
-
Randomization: Randomly assign patients in a double-blind manner to receive voxelotor (1500 mg or 900 mg) or a matching placebo, administered orally once daily.
-
Blood Sampling: Collect whole blood samples at baseline and at specified intervals (e.g., week 2, 4, 8, 12, 24).
-
Hemoglobin Measurement: Analyze samples using a certified automated hematology analyzer to determine hemoglobin concentration (g/dL).
-
Endpoint Analysis: The primary efficacy endpoint is the proportion of patients in each group who achieve a >1.0 g/dL increase in hemoglobin from their baseline measurement at the 24-week time point. Statistical significance is determined by comparing the response rates between the active treatment and placebo arms using appropriate statistical tests (e.g., Cochran-Mantel-Haenszel test).
Protocol: Assessing Vaso-Occlusive Crisis Frequency (as in SUSTAIN/STAND Trials)
-
Patient Selection: Enroll patients with SCD (e.g., ages 16 and older) with a history of at least two VOCs in the previous 12 months.
-
Randomization: Randomly assign patients to receive intravenous infusions of crizanlizumab (e.g., 5.0 mg/kg) or a matching placebo at specified intervals (e.g., week 0, 2, and every 4 weeks thereafter).
-
VOC Definition: Prospectively define a VOC as an episode of acute pain with no medical explanation other than vaso-occlusion, leading to a visit to a medical facility and treatment with oral or parenteral opioids or NSAIDs.
-
Data Collection: Patients are instructed to record all potential VOC events in a diary. All events are adjudicated by a clinical endpoint committee to ensure they meet the protocol definition.
-
Endpoint Analysis: The primary endpoint is the annualized rate of VOCs during the follow-up period (e.g., 52 weeks). This is calculated for each patient and compared between the treatment and placebo groups using statistical models appropriate for count data (e.g., negative binomial regression).
Conclusion and Future Directions
The comparison between voxelotor and crizanlizumab highlights two fundamentally different strategies for managing Sickle Cell Disease. Voxelotor's approach of directly inhibiting HbS polymerization showed promise in improving anemia but ultimately failed to demonstrate a favorable benefit-risk profile in post-marketing surveillance, leading to its withdrawal.[1][6] This outcome underscores the complexity of SCD pathophysiology, where improving hemoglobin levels and hemolysis markers may not directly translate to a reduction in all clinical complications and may even carry unforeseen risks.[33]
Crizanlizumab, which targets the downstream consequences of sickling by preventing vaso-occlusion, has shown efficacy in reducing pain crises in a Phase 2 trial, although these results were not replicated in a subsequent Phase 3 study.[24][26] This discrepancy warrants further investigation to understand the factors that may influence its efficacy in different patient populations or clinical settings.
For researchers and drug developers, the divergent paths of these two agents provide critical lessons. The withdrawal of voxelotor serves as a cautionary tale about the potential disconnect between improving a surrogate endpoint (hemoglobin levels) and achieving meaningful, safe clinical outcomes. The conflicting data for crizanlizumab highlight the challenges of clinical trial design and execution in a complex disease like SCD. Future research must continue to explore novel targets and combination therapies that can safely and effectively address both the hemolytic and vaso-occlusive aspects of this devastating disease.
References
-
Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. (n.d.). JADPRO. [Link]
-
Manwani, D., & Frenette, P. S. (2013). Vaso-occlusion in sickle cell disease: pathophysiology and novel targeted therapies. Blood, 122(24), 3892–3898. [Link]
-
Howard, J., et al. (2021). Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet Haematology. [Link]
-
U.S. Food and Drug Administration. (2024, September 26). FDA is alerting patients and health care professionals about the voluntary withdrawal of Oxbryta from the market due to safety concerns. [Link]
-
Hebbel, R. P. (2011). Vaso-occlusion in sickle cell anemia. EHA Library. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Voxelotor? [Link]
-
El-Rassi, F., & El-Rassi, E. (2007). Pathophysiology of vaso-occlusion. PubMed, 25(3), 281-287. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Crizanlizumab-TMCA? [Link]
-
The Pharmaceutical Journal. (2024, October 2). Manufacturer withdraws treatment for sickle cell disease following concern over deaths. [Link]
-
Cancer Therapy Advisor. (2025, May 7). Phase 3 STAND Trial Supports Safety and Tolerability of Crizanlizumab in SCD. [Link]
-
ResearchGate. (n.d.). Mechanism of action of crizanlizumab. [Link]
-
Sickle Cell Disease News. (2018, October 18). Crizanlizumab Lowers Pain Crises in At-risk Sickle Cell Patients, Ad-hoc Trial Data Show. [Link]
-
HCP Live. (2023, December 10). STAND Trial: Crizanlizumab Shows No Superiority Over Placebo for Sickle Cell Disease. [Link]
-
Telen, M. J., et al. (2019). The vaso-occlusive pain crisis in sickle cell disease: Definition, pathophysiology, and management. Jefferson Digital Commons. [Link]
-
Creative Biolabs. (n.d.). Crizanlizumab: Anti-P-selectin Monoclonal Antibody for Sickle Cell Disease. [Link]
-
Novartis. (2023, January 27). Novartis provides update on Phase III STAND trial assessing crizanlizumab. [Link]
-
National Center for Biotechnology Information. (2021, July 12). Crizanlizumab. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Novartis. (2018, October 9). Novartis analysis shows crizanlizumab (SEG101) increased the number of patients free of sickle cell pain crises vs placebo during SUSTAIN study. [Link]
-
MedPage Today. (2025, March 14). Approved Sickle Cell Drug Fails to Beat Placebo in Trial. [Link]
-
Assay Genie. (2025, February 7). Crizanlizumab: A Comprehensive Overview of Its Role in Sickle Cell Disease and Ongoing Research. [Link]
-
AmeriHealth Caritas Next. (2024, October 2). Pfizer Voluntarily Withdraws All Lots of Sickle Cell Disease Treatment OXBRYTA® (voxelotor) From Worldwide Markets. [Link]
-
Sickle Cell Disease Foundation. (2024, October 1). Pfizer Voluntarily Withdraws All Lots of Sickle Cell Disease Treatment OXBRYTA® (voxelotor) From Worldwide Markets. [Link]
-
Abboud, M. R., et al. (2025, March 12). Crizanlizumab with or without hydroxyurea in patients with sickle cell disease (STAND): primary analyses from a placebo-controlled, randomised, double-blind, phase 3 trial. The Lancet Haematology. [Link]
-
Horizon Blue Cross Blue Shield of New Jersey. (2024, October 7). Oxbryta (voxelotor) by Pfizer: Voluntary Withdrawal from the Market - Due to Safety Concerns. [Link]
-
Pfizer. (2024, September 25). Pfizer Voluntarily Withdraws All Lots of Sickle Cell Disease Treatment OXBRYTA® (voxelotor) From Worldwide Markets. [Link]
-
Pharmacy Practice News. (2024, September 27). Sickle Cell Drug Oxbryta Withdrawn From Market. [Link]
-
UpToDate. (n.d.). Mechanisms of vaso-occlusion in sickle cell disease. [Link]
-
Global Reach Health. (2024, September 26). FDA is Alerting Patients and Health Care Professionals About the Voluntary Withdrawal of Oxbryta from the Market Due to Safety Concerns. [Link]
-
oneSCDvoice. (n.d.). GBT announces positive top-line data from part A of the phase 3 HOPE study of Voxelotor in sickle cell disease. [Link]
-
BioSpace. (2021, April 8). Complete 72-Week Results from Phase 3 HOPE Study of Oxbryta® (voxelotor) Tablets Published in The Lancet Haematology Show Significantly Improved Hemoglobin, Hemolysis and Overall Health Status in Sickle Cell Disease Patients. [Link]
-
The American Journal of Managed Care. (2018, November 14). Crizanlizumab Can Reduce or Delay Pain Crises Events in Patients With Sickle Cell Disease. [Link]
-
Sickle Cell Disease News. (2019, June 20). Voxelotor Increases Hemoglobin, Reduces Anemia in SCD, Early Trial Results Show. [Link]
-
JADPRO. (n.d.). Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. [Link]
-
ASH Clinical News. (2021, December 30). Voxelotor Increases Hemoglobin, Decreases Hemolysis in Patients With Sickle Cell Disease. [Link]
-
tl;dr Pharmacy. (n.d.). The tl;dr Pharmacy Journal Club: Voxelotor in Sickle Cell Disease (HOPE Trial). [Link]
-
ResearchGate. (2025, August 6). Higher Hemoglobin Levels Achieved with Voxelotor Are Associated with Lower Vaso-occlusive Crisis Incidence: 72-Week Analysis from the HOPE Study. [Link]
-
ResearchGate. (2020, February 12). Voxelotor: novel drug for sickle cell disease. [Link]
-
American Society of Hematology. (2022, February 25). Inhibiting the Polymerization of Sickle Hemoglobin: It's Complicated. [Link]
-
National Center for Biotechnology Information. (n.d.). Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease. [Link]
-
ClinicalTrials.gov. (n.d.). Study to Evaluate the Effect of Voxelotor Administered Orally to Patients With Sickle Cell Disease (GBT_HOPE). [Link]
-
withpower.com. (n.d.). Crizanlizumab for Sickle Cell Disease (SPARKLE Trial). [Link]
Sources
- 1. Pfizer Voluntarily Withdraws All Lots of Sickle Cell Disease Treatment OXBRYTA® (voxelotor) From Worldwide Markets | Pfizer [pfizer.com]
- 2. scdfc.org [scdfc.org]
- 3. sicklecellanemia.ca [sicklecellanemia.ca]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. amerihealthcaritasnext.com [amerihealthcaritasnext.com]
- 6. fda.gov [fda.gov]
- 7. horizonblue.com [horizonblue.com]
- 8. FDA is Alerting Patients and Health Care Professionals About the Voluntary Withdrawal of Oxbryta from the Market Due to Safety Concerns – Global Reach Health [globalreachhealth.com]
- 9. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Voxelotor? [synapse.patsnap.com]
- 11. Vaso-occlusion in sickle cell disease: pathophysiology and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.ehaweb.org [library.ehaweb.org]
- 13. jdc.jefferson.edu [jdc.jefferson.edu]
- 14. JADPRO | Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease [jadpro.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Crizanlizumab-TMCA? [synapse.patsnap.com]
- 17. Crizanlizumab: Anti-P-selectin Monoclonal Antibody for Sickle Cell Disease - Creative Biolabs [creativebiolabs.net]
- 18. researchgate.net [researchgate.net]
- 19. Crizanlizumab - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sicklecellanemianews.com [sicklecellanemianews.com]
- 21. ashpublications.org [ashpublications.org]
- 22. The tl;dr Pharmacy Journal Club: Voxelotor in Sickle Cell Disease (HOPE Trial) — tl;dr pharmacy [tldrpharmacy.com]
- 23. hcplive.com [hcplive.com]
- 24. novartis.com [novartis.com]
- 25. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hcplive.com [hcplive.com]
- 27. novartis.com [novartis.com]
- 28. docwirenews.com [docwirenews.com]
- 29. Crizanlizumab with or without hydroxyurea in patients with sickle cell disease (STAND): primary analyses from a placebo-controlled, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. medpagetoday.com [medpagetoday.com]
- 31. Complete 72-Week Results from Phase 3 HOPE Study of Oxbryta® (voxelotor) Tablets Published in The Lancet Haematology Show Significantly Improved Hemoglobin, Hemolysis and Overall Health Status in Sickle Cell Disease Patients - BioSpace [biospace.com]
- 32. ClinicalTrials.gov [clinicaltrials.gov]
- 33. ashpublications.org [ashpublications.org]
synergistic effects of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid with other drugs
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the synergistic potential of novel chemical entities. Due to the limited publicly available data on the specific synergistic effects of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid, this document will establish a robust methodological blueprint. We will use "Compound A" as a placeholder for this compound and demonstrate how to assess its synergistic activity with a well-characterized anti-cancer agent, such as Doxorubicin.
This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and the underlying scientific rationale.
Foundational Principle: Defining and Quantifying Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This phenomenon is a cornerstone of combination therapy, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. The most widely accepted method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).
Combination Index (CI) Interpretation:
-
CI < 1: Synergy (the drugs work better together)
-
CI = 1: Additive effect (the combined effect is the sum of individual effects)
-
CI > 1: Antagonism (the drugs interfere with each other)
Experimental Workflow for Synergy Assessment
The systematic evaluation of synergy involves a multi-step process, beginning with individual agent characterization and culminating in combination studies.
Caption: High-level workflow for assessing drug synergy.
Detailed Experimental Protocols
Protocol: Single-Agent IC50 Determination
Rationale: Before testing a combination, it is crucial to determine the potency of each individual drug. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process (e.g., cell proliferation) by 50%. This value is essential for designing the dose range in combination studies.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound A (dissolved in DMSO)
-
Doxorubicin (dissolved in water or DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions for Compound A and Doxorubicin in complete medium.
-
Treatment: After 24 hours, remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Add the cell viability reagent according to the manufacturer's protocol and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability versus the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol: Combination Checkerboard Assay
Rationale: The checkerboard assay allows for the testing of multiple dose combinations of two drugs, which is essential for calculating the CI. A constant ratio design is often employed, where the drugs are mixed at a fixed ratio of their IC50 values.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 3.1.
-
Combination Preparation: Prepare serial dilutions of a stock solution containing Compound A and Doxorubicin mixed at a constant ratio (e.g., based on their IC50 ratio). For example, if the IC50 of Compound A is 10 µM and Doxorubicin is 1 µM, the stock could contain both at a 10:1 ratio.
-
Treatment: Add the combination dilutions to the cells. It is critical to also include dilution series of each drug alone on the same plate to serve as controls.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 3.1.
-
Data Analysis: The resulting data will be a matrix of viability values for each drug combination. This data is then used to calculate the Combination Index.
Data Analysis and Interpretation
Hypothetical Single-Agent Data
The following table represents plausible IC50 values obtained from the single-agent profiling.
| Compound | Cell Line | IC50 (µM) |
| Compound A | MCF-7 | 15.2 |
| Doxorubicin | MCF-7 | 0.8 |
Combination Index (CI) Calculation and Interpretation
Using software like CompuSyn, the data from the checkerboard assay is used to calculate CI values at different effect levels (e.g., Fa = 0.5 represents 50% inhibition).
| Combination | Effect Level (Fa) | CI Value | Interpretation |
| Compound A + Doxorubicin | 0.50 | 0.65 | Synergy |
| Compound A + Doxorubicin | 0.75 | 0.58 | Synergy |
| Compound A + Doxorubicin | 0.90 | 0.51 | Strong Synergy |
Isobologram Analysis
An isobologram provides a graphical representation of synergy. The doses of Compound A and Doxorubicin required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes, respectively.
Caption: Conceptual isobologram. Data points below the line of additivity indicate synergy.
Mechanistic Exploration: A Hypothetical Pathway
Synergy often arises from the complementary actions of drugs on a biological pathway. For instance, Compound A might inhibit a pro-survival signaling pathway that is activated as a resistance mechanism to Doxorubicin-induced DNA damage.
Caption: Hypothetical synergistic mechanism of action.
Conclusion and Future Directions
This guide outlines a rigorous, systematic approach to evaluating the synergistic potential of a novel compound, this compound (Compound A), in combination with a standard therapeutic agent. The described protocols for IC50 determination and checkerboard screening, coupled with robust data analysis using the Combination Index and isobologram methods, provide a gold-standard framework for identifying and quantifying synergistic interactions.
Should initial findings indicate synergy, subsequent studies should focus on elucidating the underlying molecular mechanisms. This could involve transcriptomic analysis (RNA-seq), proteomic studies, and specific pathway-focused assays to validate the hypothetical mechanism proposed. The ultimate goal is to leverage these synergistic combinations to develop more effective and safer therapeutic strategies.
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
-
Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: current methodological landscape. Pharmacology research & perspectives, 3(3), e00149. [Link]
Independent Verification of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic Acid: A Comparative Guide to Characterizing Putative PPARγ Agonism
This guide provides a comprehensive framework for the independent verification and characterization of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid, a novel compound with structural motifs suggesting potential activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Given the therapeutic importance of PPARγ agonists in metabolic diseases like type 2 diabetes, rigorous and independent validation of any new chemical entity targeting this nuclear receptor is paramount.[1][2][3]
We will proceed under the central hypothesis that this compound (hereinafter referred to as 'Compound X') functions as a PPARγ agonist. This guide offers a logical, multi-tiered experimental workflow designed to test this hypothesis, quantify the compound's activity, and compare its performance against established benchmarks.
Foundational Principles: Mechanism of Action and the Rationale for Verification
PPARγ is a ligand-activated transcription factor that plays a master role in regulating adipogenesis, fatty acid storage, and glucose metabolism.[4] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates transcription of genes involved in insulin sensitization and lipid metabolism.[2][3]
The primary "findings" to be verified for Compound X are:
-
Direct Binding: Does Compound X physically interact with the PPARγ ligand-binding domain (LBD)?
-
Functional Agonism: Does this binding event lead to transcriptional activation of PPARγ?
-
Cellular Efficacy: Does treatment of relevant cells with Compound X lead to the desired downstream biological effects, such as the upregulation of PPARγ target genes?
This verification process is critical to confirm the compound's proposed mechanism of action and to identify any potential liabilities, such as off-target effects or partial agonism, early in the drug discovery pipeline.
Comparative Analysis Strategy
To provide context to the experimental findings, Compound X will be benchmarked against well-characterized reference compounds.
| Compound | Class | Role in Verification | Rationale |
| Rosiglitazone | Thiazolidinedione (TZD) | Positive Control (Full Agonist) | A potent, well-documented full agonist for PPARγ.[3][5] It serves as the benchmark for maximal receptor activation. |
| GW9662 | Covalent Antagonist | Negative Control (Antagonist) | An irreversible antagonist of PPARγ.[1][6] Used to confirm that the observed effects are specifically mediated through PPARγ. |
| Fenofibrate | Fibrate | Specificity Control (PPARα Agonist) | A selective agonist for PPARα. Used in counter-screening to assess the selectivity of Compound X for PPARγ over other PPAR isoforms. |
Experimental Verification Workflow
A sequential workflow is proposed to build a comprehensive profile of Compound X, from initial target engagement to cellular response.
Caption: Multi-tiered workflow for the verification of Compound X.
Tier 1: Direct Target Engagement - TR-FRET Competitive Binding Assay
This initial experiment aims to determine if Compound X can physically displace a known fluorescent ligand from the PPARγ Ligand Binding Domain (LBD). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal methodology due to its robustness and low susceptibility to interference from compound autofluorescence.[7][8]
Principle of the Assay: The assay uses a GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled PPARγ ligand (tracer/acceptor fluorophore). When the tracer is bound to the PPARγ-LBD, the donor and acceptor are in close proximity, allowing for a high TR-FRET signal. A competing compound, like Compound X, will displace the tracer, leading to a decrease in the TR-FRET signal.[7][8]
Sources
- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparative Analysis of Novel Furoic Acid Derivative 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid and the Clinically Approved PDE4 Inhibitor Roflumilast
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of inflammatory disease therapeutics, the inhibition of phosphodiesterase 4 (PDE4) has emerged as a validated and compelling strategy.[1][2] PDE4, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, governs the inflammatory responses of various immune and non-immune cells.[2][3][4][5][6][7] Its inhibition leads to an increase in intracellular cAMP levels, subsequently suppressing the production of pro-inflammatory mediators and enhancing the release of anti-inflammatory molecules.[2][3][4][5][6][7] This guide provides a comprehensive head-to-head comparison of a novel furoic acid derivative, 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid, and the established PDE4 inhibitor, Roflumilast.
While direct comparative studies are not yet available in the public domain, this guide will leverage existing knowledge of furoic acid derivatives as a class of potential PDE4 inhibitors and the extensive clinical data on Roflumilast to provide a detailed theoretical and practical framework for researchers. We will explore the mechanism of action, present a structured comparison of their anticipated properties, and provide detailed experimental protocols for in-vitro and cell-based assays to enable a direct comparative evaluation in a laboratory setting.
Introduction: The Rationale for PDE4 Inhibition
Chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis are characterized by a dysregulated immune response.[4][5] The intracellular second messenger cAMP plays a pivotal role in modulating this inflammatory cascade.[2][3][4][5][6][7] PDE4 enzymes specifically hydrolyze cAMP, thus terminating its anti-inflammatory signaling.[2][3][4][5][6][7] By inhibiting PDE4, the intracellular concentration of cAMP is elevated, leading to a downstream cascade of anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines like TNF-α, IL-17, and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[4][5][6]
Roflumilast , a selective PDE4 inhibitor, is clinically approved for the treatment of severe COPD.[1][3] Its efficacy in reducing exacerbations and improving lung function has validated PDE4 as a therapeutic target.[8][9] Furoic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. Notably, studies have shown that substituted furan derivatives can act as potent PDE4 inhibitors. This guide focuses on This compound as a representative of this emerging class of potential PDE4 inhibitors.
Molecular Profile and Postulated Mechanism of Action
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| Roflumilast |
Mechanism of Action: A Shared Target
Both compounds are hypothesized to exert their anti-inflammatory effects through the inhibition of the PDE4 enzyme. The core mechanism involves the competitive binding to the active site of PDE4, preventing the hydrolysis of cAMP.
Caption: Signaling pathway of PDE4 inhibition.
The furoic acid scaffold of this compound likely serves as a key pharmacophore for interacting with the PDE4 active site. The dichlorophenoxy moiety is a significant substitution that would be expected to influence the compound's binding affinity and selectivity for different PDE4 isoforms. Roflumilast, with its distinct chemical structure, has been well-characterized to bind with high affinity to the PDE4 catalytic site.
Comparative Efficacy: A Data-Driven Hypothesis
While direct experimental data for this compound is not yet publicly available, we can hypothesize its potential efficacy based on the known structure-activity relationships of similar furoic acid derivatives. The following table outlines the anticipated and known properties of both compounds.
| Parameter | This compound (Hypothesized) | Roflumilast (Known) |
| Target | Phosphodiesterase 4 (PDE4) | Phosphodiesterase 4 (PDE4) |
| In Vitro Potency (IC₅₀) | To be determined experimentally. Expected to be in the nanomolar to low micromolar range based on similar furoic acid derivatives. | ~0.8 nM for PDE4 |
| Cellular Activity | To be determined. Expected to suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-23) from immune cells. | Suppresses TNF-α, IL-17, and other pro-inflammatory mediators; increases IL-10.[6] |
| In Vivo Efficacy | To be determined in relevant animal models of inflammatory diseases (e.g., LPS-induced pulmonary inflammation, collagen-induced arthritis). | Effective in animal models of COPD, asthma, and psoriasis. Clinically proven to reduce exacerbations in severe COPD.[3] |
| Selectivity | To be determined against other PDE families. The dichlorophenoxy group may confer selectivity for specific PDE4 isoforms. | High selectivity for PDE4 over other PDE families. |
Experimental Protocols for Head-to-Head Comparison
To empirically validate the hypothesized activity of this compound and directly compare it to Roflumilast, the following experimental workflows are recommended.
In Vitro PDE4 Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of PDE4.
Caption: Workflow for in vitro PDE4 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human PDE4B (or other isoforms) in assay buffer.
-
Prepare a stock solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Prepare serial dilutions of this compound and Roflumilast.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the PDE4 enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (a known PDE4 inhibitor like Rolipram) and a negative control (vehicle).
-
Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.
-
Monitor the change in fluorescence polarization or other detection methods over time using a plate reader. The hydrolysis of the fluorescent cAMP by PDE4 will result in a change in the signal.
-
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Cellular Assay for Anti-Inflammatory Activity
This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cellular context.
Caption: Workflow for cellular anti-inflammatory assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture human PBMCs or a suitable immune cell line (e.g., THP-1, U937) under standard conditions.
-
Plate the cells in 96-well plates at an appropriate density.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of this compound and Roflumilast for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 18-24 hours to allow for cytokine secretion.
-
Centrifuge the plates and carefully collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Quantify the concentration of TNF-α, IL-23, or other relevant cytokines in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulated control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ for each compound in a cellular context.
-
Future Directions and Conclusion
The furoic acid derivative this compound represents a promising, yet uncharacterized, potential inhibitor of PDE4. Its structural similarity to other known furoic acid-based PDE4 inhibitors provides a strong rationale for its investigation as a novel anti-inflammatory agent. The direct comparison with the clinically validated PDE4 inhibitor, Roflumilast, using the outlined experimental protocols, will be crucial in determining its therapeutic potential.
This guide provides the foundational framework for researchers to embark on a comprehensive evaluation of this novel compound. The successful demonstration of potent and selective PDE4 inhibition, coupled with favorable in vitro and in vivo anti-inflammatory activity, would position this compound as a compelling candidate for further preclinical and clinical development in the treatment of a range of inflammatory disorders.
References
-
[Pharmacological profile of roflumilast]. PubMed. [Link]
-
Apremilast. Wikipedia. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. [Link]
-
Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed. [Link]
-
Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. PMC. [Link]
-
DALIRESP® (roflumilast) Mechanism of Action. For HCPs. [Link]
-
Mechanism of Action (MOA). Otezla® (apremilast) HCP. [Link]
-
What is the mechanism of Roflumilast? Patsnap Synapse. [Link]
-
Apremilast. Key clinical-trial evidence. DermNet. [Link]
-
Roflumilast in Chronic Obstructive Pulmonary Disease (COPD) Patients Treated With Fixed Combinations of Long-acting β2-agonists (LABA) and Inhaled Glucocorticosteroid (ICS). ClinicalTrials.gov. [Link]
-
A Phase 4 Study of Efficacy and Safety of Apremilast in Subjects With Moderate Plaque Psoriasis. ClinicalTrials.gov. [Link]
-
Early Study Demonstrates Roflumilast cream Safe and Effective for Chronic Plaque Psoriasis. Practical Dermatology. [Link]
-
Positive Phase 3 Trial Results for Roflumilast Cream in Atopic Dermatitis for Adults, Children. HCPLive. [Link]
-
What clinical trials have been conducted for Roflumilast? Patsnap Synapse. [Link]
-
Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials. PubMed. [Link]
-
Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1). PubMed. [Link]
-
Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice. MDPI. [Link]
-
Recent Advances Using Phosphodiesterase 4 (PDE4) Inhibitors to Treat Inflammatory Disorders: Animal and Clinical Studies. ResearchGate. [Link]
-
PDE4B1 Assay Kit. BPS Bioscience. [Link]
-
What assay should I use to determine the specificity of the drug (PDE4B inihibitors) towards target? ResearchGate. [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. [Link]
Sources
- 1. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 2. otezlapro.com [otezlapro.com]
- 3. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apremilast - Wikipedia [en.wikipedia.org]
- 5. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. What clinical trials have been conducted for Roflumilast? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid. As a chlorinated aromatic carboxylic acid, this compound requires careful handling and adherence to specific waste management protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Irritation: Assumed to be a skin and eye irritant based on data for similar compounds.[1][2][4]
-
Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a potentially harmful substance if swallowed or inhaled.[5]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may require disposal as hazardous waste.[3]
| Hazard Classification (Anticipated) | Description | Source |
| Acute Toxicity, Oral | Potentially harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1][2] |
Pre-Disposal: Essential Safety and Handling
Before beginning any disposal-related activities, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). The causality behind these precautions is to prevent accidental exposure and ensure containment.
Step-by-Step Pre-Disposal Protocol:
-
Consult Institutional Guidelines: Always prioritize your institution's specific chemical hygiene plan and waste disposal procedures. These are designed to comply with local, state, and federal regulations.
-
Designated Area: Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
-
-
Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials for chemical spills is readily available.
Segregation and Containerization: The Core of Compliant Disposal
Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[8]
Waste Stream Identification:
This compound and materials contaminated with it must be disposed of as halogenated organic waste .[3] This is a critical distinction from non-halogenated waste streams.
Containerization Protocol:
-
Select an Appropriate Container:
-
Labeling:
-
Waste Accumulation:
Disposal Procedures: A Step-by-Step Guide
The following workflow outlines the decision-making process and actions required for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Steps:
-
Solid Waste:
-
Carefully transfer solid this compound into the designated and pre-labeled halogenated organic waste container.
-
Avoid creating dust. If the material is a fine powder, consider moistening it slightly with a compatible solvent (one that is also a halogenated organic) to minimize dust generation, if your institution's procedures allow.
-
-
Solutions:
-
Pour solutions containing the compound into the designated halogenated liquid waste container.
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion and prevent spills.[9]
-
-
Contaminated Labware and Debris:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in the solid halogenated organic waste container.
-
For non-disposable glassware, rinse with a small amount of a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste.
-
Empty containers that held the pure compound must be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[7]
-
-
Requesting Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for a pickup by your Environmental Health and Safety (EHS) department.[11]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and being prepared is crucial for minimizing their impact.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate materials from a chemical spill kit.
-
Cleanup:
-
For small spills, trained laboratory personnel wearing appropriate PPE can clean up the spill.
-
Sweep up solid material, trying to minimize dust generation, and place it in the halogenated waste container.
-
For liquid spills, use an inert absorbent material, which should then be placed in the waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the ecosystem.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
-
Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Conservation OnLine (CoOL). (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. PubChem Compound Database. Retrieved from [Link]
-
DC Fine Chemicals. (2024). 2-Furoic acid Safety Data Sheet. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). 2-FUROIC ACID 98% Safety Data Sheet. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. I-WASTE DST. Retrieved from [Link]
-
State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. ethz.ch [ethz.ch]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
